For-Met-Ala-Ser-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHJRVMOFQLPK-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For-Met-Ala-Ser-OH biological activity mechanism
An In-depth Technical Guide to the Biological Activity and Mechanism of For-Met-Ala-Ser-OH
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Executive Summary
N-formylated peptides, such as N-Formyl-Methionyl-Alanyl-Serine (For-Met-Ala-Ser-OH), represent a fundamental class of chemoattractants that are pivotal in initiating the innate immune response. Released by bacteria during protein synthesis or from damaged host mitochondria, these peptides act as potent Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs). They are primarily recognized by a specific family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), which are highly expressed on the surface of phagocytic leukocytes, particularly neutrophils. This guide provides a detailed exploration of the molecular mechanisms through which For-Met-Ala-Ser-OH and related peptides engage FPRs to trigger a sophisticated signaling cascade. We will dissect the downstream pathways—including intracellular calcium mobilization, activation of protein kinase C, and the MAPK cascade—and connect them to the key functional outcomes of neutrophil activation: directed cell migration (chemotaxis), the generation of reactive oxygen species (oxidative burst), and the release of cytotoxic granular contents (degranulation). Furthermore, this document serves as a practical resource by providing field-proven, step-by-step protocols for the essential assays required to characterize the bioactivity of these peptides, empowering researchers to rigorously evaluate compounds targeting this critical immunomodulatory axis.
Part 1: The Molecular Basis of Recognition
The Ligand: For-Met-Ala-Ser-OH as a Prototypical PAMP/DAMP
The biological activity of For-Met-Ala-Ser-OH is fundamentally derived from its chemical structure, which mimics the N-termini of proteins synthesized by prokaryotes. Bacteria initiate protein synthesis with N-formylmethionine, a modification absent in the cytosolic protein synthesis of eukaryotes.[1] This makes N-formylated peptides specific and potent molecular signals of bacterial presence. Additionally, mitochondria, being of prokaryotic origin, also produce N-formylated peptides.[2] When host cells are damaged, these mitochondrial peptides can be released, serving as DAMPs that signal sterile injury and trigger an inflammatory response.[2][3]
The N-formyl group on the methionine residue is the critical determinant for recognition and high-affinity binding to its cognate receptors.[4][5] The subsequent amino acids (Alanine, Serine) modulate the binding affinity and specificity for the different receptor isoforms. The non-formylated equivalent of a peptide sequence shows dramatically reduced or no activity, underscoring the importance of this N-terminal modification for initiating the immune cascade.[5]
The Receptors: The Formyl Peptide Receptor (FPR) Family
The biological effects of For-Met-Ala-Ser-OH are mediated by the Formyl Peptide Receptor (FPR) family, a subgroup of the seven-transmembrane GPCR superfamily.[6] In humans, this family consists of three members:
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FPR1: This is the archetypal high-affinity receptor for N-formylated peptides.[7] It binds peptides like the well-studied N-Formyl-Met-Leu-Phe (fMLF) with nanomolar to sub-nanomolar affinity, driving potent pro-inflammatory and chemotactic responses in neutrophils and other myeloid cells.[5][8]
-
FPR2 (also known as ALX/FPR2): This receptor is remarkable for its promiscuity, binding a wide array of structurally diverse ligands including not only formylated peptides (with generally lower affinity than FPR1) but also lipid mediators like Lipoxin A4 and Resolvin D1, as well as various host-derived peptides like Annexin A1.[5][7] This dual ligand recognition allows FPR2 to mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals, making it a complex and highly valuable drug target.[5]
-
FPR3: This is the least characterized member of the family. It does not bind fMLF with high affinity and its endogenous ligands and precise physiological roles are still under active investigation.[5]
For-Met-Ala-Ser-OH, as a canonical N-formylated peptide, is expected to primarily signal through FPR1 to elicit classic neutrophil activation responses.[3][9]
Part 2: The Core Signaling Cascade
Upon binding of For-Met-Ala-Ser-OH, FPR1 undergoes a conformational change that enables it to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G protein of the Gi subfamily. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein into its active components: the Gαi-GTP subunit and the Gβγ dimer. Both of these components proceed to activate distinct downstream effector enzymes, propagating and amplifying the initial signal.
Key Downstream Effector Pathways
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ dimer directly binds to and activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the rapid release of stored Ca²⁺ into the cytosol.[10] This sharp increase in intracellular calcium is a critical, rapid event that orchestrates many subsequent cellular responses.
-
Protein Kinase C (PKC) Activation: DAG, the other product of PLCβ activity, remains in the plasma membrane where, in conjunction with the elevated Ca²⁺ levels, it recruits and activates members of the protein kinase C (PKC) family. Activated PKC phosphorylates a wide range of substrate proteins, playing a crucial role in processes like NADPH oxidase assembly and degranulation.
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ dimer also activates phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key docking lipid in the plasma membrane. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as the kinase Akt (also known as Protein Kinase B), leading to their activation. The PI3K/Akt pathway is central to cell survival, metabolism, and, critically for chemotaxis, the regulation of the actin cytoskeleton.[11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The Gαi subunit, and to some extent signals downstream of Gβγ and PKC, can activate small GTPases like Ras and Rac. This initiates phosphorylation cascades that activate members of the Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2 and p38 MAPK. These pathways regulate gene expression and are involved in controlling inflammatory cytokine production and other aspects of cell activation.[11]
Caption: FPR1 Signaling Cascade initiated by For-Met-Ala-Ser-OH.
Part 3: Key Biological Activities & Functional Outcomes
The integration of these signaling pathways culminates in a coordinated series of potent biological responses in neutrophils, designed to locate and eliminate pathogens.
-
Chemotaxis: The directed migration of neutrophils toward the source of the formylated peptide is a hallmark response. It is a complex process driven by the spatial and temporal regulation of actin polymerization, orchestrated largely by the PI3K pathway and small GTPases like Rac and Cdc42. Neutrophils can detect minute differences in chemoattractant concentration across their length, allowing them to polarize and crawl up the gradient with remarkable precision.[6]
-
Oxidative Burst: Upon activation, neutrophils assemble the multi-protein NADPH oxidase complex on their membranes. This enzyme transfers electrons from NADPH to molecular oxygen, generating a massive amount of superoxide anion (O₂⁻), a reactive oxygen species (ROS). This "oxidative burst" is a primary mechanism for killing ingested microbes.[6]
-
Degranulation: Neutrophils contain several types of granules filled with a powerful arsenal of antimicrobial proteins and proteases, such as elastase and myeloperoxidase. FPR activation triggers the fusion of these granules with the plasma membrane (or the phagosome membrane), releasing their contents to destroy pathogens and remodel tissue.[6]
Part 4: Methodologies for Functional Characterization
A robust characterization of a peptide like For-Met-Ala-Ser-OH requires a multi-tiered experimental approach, progressing from receptor binding to downstream functional readouts. This ensures that observed activity is specifically mediated by the target receptor and translates into a physiologically relevant cellular response.
Caption: Tiered experimental workflow for characterizing FPR agonists.
Detailed Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
-
Causality & Rationale: This assay directly assesses the ability of the unlabeled test peptide (For-Met-Ala-Ser-OH) to compete with a known, labeled ligand for the same binding site on the receptor. It is the definitive method to confirm target engagement and determine binding affinity (Ki). We use competition because radiolabeling or fluorescein-tagging every new peptide is impractical. THP-1 cells, a human monocytic cell line, are often used as they endogenously express FPR1.[12]
-
Methodology:
-
Cell Preparation: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. Harvest cells and wash twice with cold PBS. Resuspend cells in a cold binding buffer (e.g., PBS with 0.1% BSA) to a concentration of 2 x 10⁶ cells/mL.
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Competition Setup: In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of binding buffer containing increasing concentrations of unlabeled For-Met-Ala-Ser-OH (e.g., 10⁻¹¹ M to 10⁻⁵ M). For the 'total binding' control, add 25 µL of buffer only. For the 'non-specific binding' control, add a high concentration of a known unlabeled agonist like fMLF (e.g., 1 µM).
-
Labeled Ligand Addition: Add 25 µL of a fixed, low concentration of a labeled competitor ligand (e.g., 10 nM FITC-fMLF) to all wells.[12]
-
Incubation: Incubate the plate for 60 minutes at 4°C on a shaker to reach equilibrium while preventing receptor internalization.
-
Washing: Wash the cells three times with cold binding buffer to remove unbound ligand, centrifuging gently between washes.
-
Analysis: Resuspend the final cell pellet in buffer and analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer.
-
Data Interpretation: Plot the MFI against the log concentration of For-Met-Ala-Ser-OH. The resulting sigmoidal curve is used to calculate the IC50 (the concentration of test peptide that inhibits 50% of specific binding), from which the inhibition constant (Ki) can be derived.
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Protocol 2: Intracellular Calcium Mobilization Assay
-
Causality & Rationale: Since FPRs are Gq/i-coupled, receptor activation leads to a rapid, transient increase in intracellular calcium via the PLC/IP3 pathway.[10] This makes calcium flux a robust, high-throughput proximal readout of receptor activation. A positive result confirms the peptide is not just a binder, but an agonist.[13]
-
Methodology:
-
Cell Preparation: Plate cells expressing the target FPR (e.g., HEK293 cells stably transfected with FPR1, or primary neutrophils) in a 96- or 384-well black, clear-bottom plate and culture overnight.
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Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Cal-520 AM in HBSS with 20 mM HEPES) to each well. Incubate at 37°C for 45-60 minutes, followed by 20 minutes at room temperature to allow for de-esterification of the dye.[14][15]
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Compound Preparation: Prepare a dilution series of For-Met-Ala-Ser-OH in assay buffer at 5x the final desired concentration in a separate compound plate.
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Measurement: Place both the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation).
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Establish a stable baseline fluorescence reading for 10-20 seconds.
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The instrument then automatically adds the peptide from the compound plate to the cell plate and immediately begins recording the fluorescence intensity over time (typically for 2-3 minutes).
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Data Interpretation: Agonist binding will cause a sharp increase in fluorescence, which then decays. The response is typically quantified by the peak fluorescence intensity or the area under the curve. Plotting the response against the log concentration of the peptide allows for the calculation of the EC50, the concentration that produces 50% of the maximal response.
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Protocol 3: Superoxide Production (Cytochrome c Reduction) Assay
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Causality & Rationale: This assay measures a key functional endpoint: the production of superoxide (O₂⁻), a primary antimicrobial agent produced by neutrophils. The assay relies on the ability of O₂⁻ to reduce the heme protein cytochrome c, causing a measurable change in its absorbance at 550 nm.[16] To ensure specificity, a parallel reaction containing superoxide dismutase (SOD), an enzyme that rapidly converts O₂⁻ to H₂O₂, is run. The SOD-inhibitable portion of the signal is attributable specifically to superoxide.[17]
-
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., with Polymorphprep).[18] Resuspend purified neutrophils in HBSS with Ca²⁺ and Mg²⁺.
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Assay Setup: In a 96-well plate, prepare duplicate sets of wells.
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To all wells, add 50 µL of neutrophil suspension (e.g., 2 x 10⁶ cells/mL) and 50 µL of cytochrome c solution (e.g., 1 mg/mL).
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To one set of duplicate wells (the control set), add 25 µL of SOD solution (e.g., 300 U/mL). To the other set, add 25 µL of buffer.
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Stimulation: Add 25 µL of For-Met-Ala-Ser-OH at various concentrations to the wells. Include a buffer-only negative control and a potent positive control like Phorbol 12-myristate 13-acetate (PMA).
-
Measurement: Immediately place the plate in a plate reader pre-heated to 37°C. Measure the absorbance at 550 nm kinetically over 60-90 minutes.
-
Data Interpretation: For each time point and concentration, calculate the SOD-inhibitable absorbance (Absorbance_without_SOD - Absorbance_with_SOD). Convert this absorbance value to the nanomoles of O₂⁻ produced using the Beer-Lambert law and the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).[19] Plot the rate of O₂⁻ production against peptide concentration to determine the EC50.
-
Protocol 4: Neutrophil Chemotaxis (Transwell) Assay
-
Causality & Rationale: This assay directly measures the ability of a peptide to induce directed cell migration, the defining characteristic of a chemoattractant. It provides the most physiologically relevant functional validation. The assay uses a two-chamber system separated by a microporous membrane. Cells are placed in the top chamber and the chemoattractant in the bottom. The number of cells that migrate through the pores toward the stimulus is quantified.[20]
-
Methodology:
-
Setup: Use Transwell inserts (e.g., 3.0 or 5.0 µm pore size for neutrophils) placed in the wells of a 24-well plate.
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Chemoattractant: Add 600 µL of assay medium (e.g., RPMI + 0.5% BSA) containing various concentrations of For-Met-Ala-Ser-OH to the lower wells of the plate. Use medium alone as a negative control.
-
Cell Preparation: Isolate human neutrophils as described previously and resuspend them in the assay medium at a concentration of 2-5 x 10⁶ cells/mL.
-
Cell Addition: Add 100 µL of the neutrophil suspension to the top chamber of each Transwell insert.
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Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification: After incubation, remove the inserts. Scrape off any non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields for each membrane using a microscope. Alternatively, migrated cells can be collected from the bottom well and counted using a flow cytometer.
-
Data Interpretation: Plot the number of migrated cells versus the log concentration of the peptide. A bell-shaped curve is typical for chemotaxis, where very high concentrations can lead to receptor desensitization and reduced migration. The peak of the curve represents the optimal chemotactic concentration.
-
Part 5: Quantitative Data Summary
| Parameter | Ligand (Benchmark) | Receptor Target | Typical Value | Assay Type | Reference |
| Binding Affinity (Kd) | fMLF | Human FPR1 | 0.5 - 5.0 nM | Radioligand/Fluorescent Binding | [5] |
| Potency (EC50) | fMLF | Human FPR1 | 0.1 - 1.0 nM | Calcium Mobilization | [10] |
| Potency (EC50) | fMLF | Human FPR1 | 1.0 - 10 nM | Superoxide Production | [11] |
| Optimal Concentration | fMLF | Human FPR1 | ~10 nM | Chemotaxis | [20] |
Note: The values presented are typical ranges from the literature and can vary based on cell type, assay conditions, and specific protocol.
Conclusion
The N-formylated peptide For-Met-Ala-Ser-OH acts as a powerful molecular signal for the innate immune system, leveraging the highly conserved Formyl Peptide Receptor pathway to induce potent neutrophil activation. Its mechanism of action follows the canonical GPCR signaling paradigm, translating receptor binding into a robust cascade involving G-proteins, second messengers like Ca²⁺ and IP3, and downstream kinase pathways. This intricate network culminates in the precise execution of essential host defense functions, including chemotaxis, oxidative burst, and degranulation. The experimental protocols detailed herein provide a validated framework for researchers and drug developers to dissect the activity of For-Met-Ala-Ser-OH and other novel modulators of the FPR axis. A thorough understanding of this pathway is not only crucial for elucidating the fundamentals of innate immunity but also offers significant opportunities for the development of new therapeutic agents aimed at modulating inflammatory responses in a wide range of diseases.
References
-
Nagaraj, S., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology. Available from: [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Available from: [Link]
-
Gong, W., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications. Available from: [Link]
-
Napolitano, F., & Montuori, N. (2023). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology. Available from: [Link]
-
Chem-Impex International. For-Met-Ala-Ser-OH. Available from: [Link]
-
Södergren, J., et al. (2023). N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. Rheumatology. Available from: [Link]
-
Montuori, N., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. Available from: [Link]
-
Li, Y., et al. (2013). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. The Journal of Biological Chemistry. Available from: [Link]
-
Sklar, L. A., & Omann, G. M. (1990). Activation of neutrophils by N-formyl chemotactic peptides. Journal of Leukocyte Biology. Available from: [Link]
-
Zhang, J. H., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. Available from: [Link]
-
ResearchGate. Quantification of superoxide produced by neutrophils in the cytochrome c reduction assay? [Forum Post]. Available from: [Link]
-
Shang, F., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. Tuberculosis. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7408277, For-Met-Ala-Ser-OH. Available from: [Link]
-
Shcherbakov, D. N., et al. (2021). Mutant Cytochrome C as a Potential Detector of Superoxide Generation: Effect of Mutations on the Function and Properties. International Journal of Molecular Sciences. Available from: [Link]
-
Essig, F., et al. (2017). A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach. Scientific Reports. Available from: [Link]
-
Södergren, J., et al. (2023). Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement. Arthritis & Rheumatology. Available from: [Link]
-
Nuzzi, P. A., et al. (2007). Analysis of Neutrophil Chemotaxis. Methods in Molecular Biology. Available from: [Link]
-
ResearchGate. (2018). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Available from: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service. Available from: [Link]
-
ResearchGate. (2015). Cytochrome c reduction assay for the measurement of extracellular reactive oxygen species (ROS). [Image]. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available from: [Link]
-
Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Wikipedia. Formyl peptide receptor. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 145457657, Ser-Ala-Met. Available from: [Link]
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. Available from: [Link]
-
Sepe, V., et al. (2022). Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. ACS Pharmacology & Translational Science. Available from: [Link]
-
ResearchGate. (2022). fMLF-induced signalling cascade for neutrophil activation. [Image]. Available from: [Link]
-
ResearchGate. (2021). Ligand binding and signaling assays of the wild-type (WT) FPR2 and mutants. [Image]. Available from: [Link]
-
University of Pennsylvania. Calcium Flux Protocol. Available from: [Link]
Sources
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of neutrophils by N-formyl chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
Technical Guide: For-Met-Ala-Ser-OH Neutrophil Chemotactic Factor
This guide provides an in-depth technical analysis of N-Formyl-Met-Ala-Ser-OH (f-Met-Ala-Ser) , a synthetic chemotactic peptide analog. While N-Formyl-Met-Leu-Phe (fMLP) is the industry standard for neutrophil activation, f-Met-Ala-Ser serves as a critical tool for Structure-Activity Relationship (SAR) studies, receptor affinity mapping, and partial agonist controls in G-Protein Coupled Receptor (GPCR) research.
Executive Summary & Chemical Profile
For-Met-Ala-Ser-OH (f-Met-Ala-Ser) is an N-formylated oligopeptide that mimics bacterial byproducts, acting as a Pathogen-Associated Molecular Pattern (PAMP). It binds to Formyl Peptide Receptors (FPRs) on neutrophils, triggering chemotaxis, degranulation, and superoxide generation.[1][2]
However, unlike the high-potency analog fMLP (f-Met-Leu-Phe), f-Met-Ala-Ser exhibits significantly lower affinity and potency. This distinction makes it invaluable for researchers distinguishing between high-affinity receptor binding and non-specific activation, or for studying the precise steric requirements of the FPR1 hydrophobic binding pocket.
| Feature | Specification |
| Sequence | N-Formyl-L-Methionyl-L-Alanyl-L-Serine |
| Abbreviation | f-Met-Ala-Ser (fMAS) |
| Molecular Weight | ~349.4 g/mol |
| Primary Receptor | Formyl Peptide Receptor 1 (FPR1) |
| Activity Threshold | ~10⁻⁶ M to 10⁻⁵ M (Low Potency) |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers at neutral pH without carrier. |
Mechanism of Action: FPR Signaling Cascade
The biological activity of f-Met-Ala-Ser is governed by its interaction with FPR1 , a G-protein coupled receptor (GPCR) of the Gi/Go class.
2.1 Receptor Interaction & Steric Fit
The FPR1 binding pocket contains a hydrophobic cleft designed to accommodate the Phenylalanine side chain of fMLP. In f-Met-Ala-Ser, the replacement of the hydrophobic Phenylalanine (Phe) and Leucine (Leu) with the smaller, less hydrophobic Alanine (Ala) and polar Serine (Ser) disrupts this lock-and-key mechanism.
-
Consequence: A reduction in binding affinity by 2–3 orders of magnitude compared to fMLP.
-
Signaling: Despite lower affinity, high concentrations of f-Met-Ala-Ser induce the same conformational change in FPR1, releasing the Gβγ subunits to trigger downstream effectors.
2.2 Signal Transduction Pathway
Upon binding, the Gαi subunit dissociates, inhibiting Adenylyl Cyclase (AC), while the Gβγ complex activates Phospholipase C (PLCβ). This results in:
-
IP3 Generation: Calcium mobilization from the ER.
-
DAG Production: PKC activation and NADPH oxidase assembly (Respiratory Burst).
-
PI3K/Akt Activation: Actin polymerization and cytoskeletal rearrangement (Chemotaxis).
Figure 1: Signal transduction pathway activated by f-Met-Ala-Ser binding to FPR1. Note the high concentration requirement for initiation.
Comparative Pharmacology: f-Met-Ala-Ser vs. fMLP
Researchers often misuse f-Met-Ala-Ser by applying fMLP-standard concentrations (10⁻⁹ M), resulting in false negatives. The table below delineates the operational differences.
| Parameter | f-Met-Leu-Phe (fMLP) | f-Met-Ala-Ser | Implications for Protocol |
| EC50 (Chemotaxis) | ~10⁻⁹ M | ~10⁻⁶ M | Increase concentration 1000x for f-Met-Ala-Ser. |
| Binding Affinity (Kd) | High (~10–30 nM) | Low (~10–50 µM) | Wash steps in binding assays will easily dissociate f-Met-Ala-Ser. |
| Hydrophobicity | High | Low/Moderate | f-Met-Ala-Ser is more water-soluble but still requires DMSO for stock. |
| Primary Use | Positive Control | Specificity Control / SAR | Use to verify if a response is strictly dependent on the Phe-residue interaction. |
Key Insight: The biological activity of formylated peptides correlates strongly with the hydrophobicity of the amino acid at position 3. The Phe → Ser substitution represents a drastic reduction in receptor occupancy capability [1].
Experimental Protocols
4.1 Preparation of Peptide Stock
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a 10 mM (10⁻² M) master stock.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles to prevent oxidation of the Methionine thioether group, which renders the peptide inactive.
4.2 Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell)
This protocol is optimized for the lower potency of f-Met-Ala-Ser.
Materials:
-
Freshly isolated human PMNs (Polymorphonuclear leukocytes).
-
Transwell inserts (3.0 µm pore size).
-
Chemotaxis Buffer: HBSS + 0.5% BSA (BSA prevents peptide adsorption to plastic).
Workflow:
-
Cell Prep: Resuspend PMNs at
cells/mL in Chemotaxis Buffer. Calcein-AM labeling (optional) allows for fluorometric detection. -
Chemoattractant Setup:
-
Assembly: Place 600 µL of chemoattractant in the lower chamber. Carefully pipette 100 µL of cell suspension into the upper insert.
-
Incubation: 45–60 minutes at 37°C, 5% CO2.
-
Quantification: Count cells in the lower reservoir using flow cytometry or a hemocytometer.
4.3 Superoxide Anion Production (Cytochrome C Reduction)
High concentrations of f-Met-Ala-Ser can trigger the respiratory burst, though less effectively than fMLP.
-
Reaction Mix:
PMNs/mL + 100 µM Cytochrome C in HBSS. -
Baseline: Measure Absorbance at 550 nm for 5 minutes.
-
Stimulation: Add f-Met-Ala-Ser (Final conc:
M). -
Measurement: Monitor kinetic increase in OD550 for 10–20 minutes.
-
Validation: Specificity is confirmed if Superoxide Dismutase (SOD) inhibits the signal.
Figure 2: Experimental workflow for assessing chemotactic potential of f-Met-Ala-Ser.
Troubleshooting & Self-Validating Controls
To ensure data integrity (Trustworthiness), every experiment must include internal validity checks:
-
The Methionine Oxidation Check:
-
Issue: Methionine is easily oxidized to sulfoxide, rendering the peptide inactive.
-
Validation: If f-Met-Ala-Ser fails to induce chemotaxis at
M, check the stock by Mass Spectrometry or simply prepare fresh stock. Oxidized f-Met peptides lose >95% of their activity [2].
-
-
The "Checkerboard" Analysis:
-
Issue: Distinguishing Chemotaxis (directed) from Chemokinesis (random).
-
Validation: Place f-Met-Ala-Ser in both top and bottom chambers. If migration persists, the effect is chemokinetic (random speed increase), not chemotactic.
-
-
Receptor Desensitization:
-
Pre-incubating cells with f-Met-Ala-Ser (
M) should desensitize them to a subsequent challenge with low-dose fMLP ( M), confirming they share the same receptor (homologous desensitization).
-
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.
-
Freer, R. J., Day, A. R., Radding, J. A., et al. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants.[6] Biochemistry, 19(11), 2404–2410.
-
Southgate, E. L., et al. (2008). Identification of Formyl Peptide Receptors. Journal of Immunology.
-
Sigma-Aldrich Technical Bulletin. (N.D.).
Sources
- 1. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 6. Anti-f Met-Leu-Phe: similarities in fine specificity with the formyl peptide chemotaxis receptor of the neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Analysis: For-Met-Ala-Ser-OH vs. fMLP in Neutrophil Activation
Executive Summary
This technical guide provides a rigorous comparison between the prototypic chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP) and its structural analog N-Formyl-Met-Ala-Ser (fMAS) . While fMLP serves as the high-potency "gold standard" agonist for the Formyl Peptide Receptor 1 (FPR1), fMAS represents a distinct class of low-affinity analogs. This analysis explores the structure-activity relationships (SAR) dictating their divergent potencies, details validated experimental protocols for their assessment, and visualizes the downstream signaling pathways activated by these ligands.
Key Technical Findings
-
Potency Disparity: fMLP exhibits nanomolar potency (
), whereas fMAS displays significantly reduced activity (typically ), primarily due to the absence of the critical C-terminal phenylalanine residue. -
Receptor Selectivity: fMLP is a high-affinity ligand for FPR1 and a low-affinity ligand for FPR2. fMAS interacts weakly with FPRs, serving as a useful tool for probing low-affinity binding sites or studying peptide deformylase (PDF) substrate specificity.
-
Physicochemical Profile: fMAS is more hydrophilic than fMLP, altering its solubility profile and membrane interaction kinetics.
Mechanistic Analysis: Structure-Activity Relationship (SAR)
The dramatic difference in biological activity between fMLP and fMAS is rooted in the molecular recognition requirements of the FPR1 receptor.
The Hydrophobic Pocket Hypothesis
FPR1 activation requires precise engagement of the ligand's side chains with the receptor's transmembrane binding pockets.
-
Position 1 (N-Formyl-Met): Both peptides possess the N-formyl group and methionine side chain essential for initial receptor recognition and hydrogen bonding with Arg-84 and Lys-85 in the receptor's extracellular loops.
-
Position 2 (Leu vs. Ala): fMLP contains Leucine, a bulky hydrophobic residue that fits well into the hydrophobic cleft. fMAS contains Alanine, which is smaller and less hydrophobic, reducing van der Waals contacts.
-
Position 3 (Phe vs. Ser) - The Critical Determinant:
-
fMLP (Phe): The Phenylalanine residue provides a crucial
- stacking interaction or strong hydrophobic contact with aromatic residues deep within the FPR1 binding pocket. This "anchors" the peptide, stabilizing the active receptor conformation. -
fMAS (Ser): Serine is polar and lacks an aromatic ring. It cannot form the stabilizing hydrophobic anchor. Furthermore, the hydroxyl group of Serine may introduce unfavorable solvation effects within the hydrophobic core of the receptor binding site.
-
Comparative Potency Data
| Feature | fMLP (f-Met-Leu-Phe) | fMAS (f-Met-Ala-Ser) |
| Primary Receptor | FPR1 (High Affinity) | FPR1 (Low Affinity) / PDF Substrate |
| Chemotaxis | ||
| Superoxide | Negligible / Very High Conc. | |
| Hydrophobicity | High (Lipophilic Tail) | Low (Polar C-terminus) |
| Solubility | Low in water (requires DMSO) | Moderate/High in aqueous buffers |
| Primary Utility | Positive Control for Neutrophil Activation | SAR Studies; Peptide Deformylase Assays |
Signal Transduction Pathway Visualization
The following diagram illustrates the G-Protein Coupled Receptor (GPCR) signaling cascade initiated by high-affinity fMLP binding, contrasting it with the weak/transient activation by fMAS.
Figure 1: FPR1 signaling cascade. fMLP induces robust G-protein dissociation, while fMAS triggers weak or sub-threshold activation.
Validated Experimental Protocols
To empirically verify the potency difference, the following protocols utilize self-validating controls.
Neutrophil Isolation (Human)
-
Principle: Separation of polymorphonuclear cells (PMNs) from whole blood using a density gradient.
-
Reagents: Dextran T-500, Ficoll-Paque (density 1.077 g/mL), Red Blood Cell Lysis Buffer.
-
Step-by-Step:
-
Sediment erythrocytes in whole blood using 3% Dextran T-500 (1:1 ratio) for 20 min at RT.
-
Layer the leukocyte-rich supernatant over Ficoll-Paque.
-
Centrifuge at 400 x g for 30 min at 20°C (brake off).
-
Collect the PMN pellet (bottom layer) and discard the PBMC interface.
-
Lyse residual RBCs with hypotonic lysis buffer for 30 seconds; restore isotonicity immediately.
-
Resuspend PMNs in HBSS (with
) at cells/mL.
-
Comparative Chemotaxis Assay (Boyden Chamber)
-
Objective: Quantify directional migration towards fMLP vs. fMAS.
-
Setup: 48-well microchemotaxis chamber with 3 µm pore size polycarbonate filters.
-
Protocol:
-
Preparation: Dilute fMLP to
M (10 nM) and fMAS to a range of M to M in HBSS/BSA. -
Loading: Place 30 µL of chemoattractant in the bottom wells. Use HBSS alone as a negative control (Random Migration).
-
Assembly: Place the filter and seal the top plate.
-
Cell Addition: Add 50 µL of neutrophil suspension (
cells/mL) to the top wells. -
Incubation: Incubate for 45 min at 37°C in humidified 5%
. -
Quantification: Remove filter, fix with methanol, stain with Hemacolor. Count cells on the distal surface (migrated cells) in 5 high-power fields (HPF).
-
-
Expected Result: fMLP should induce maximal migration (
cells/HPF). fMAS should show minimal migration at M, potentially rising only at micromolar concentrations.
Superoxide Anion Production (Cytochrome C Reduction)
-
Objective: Measure respiratory burst activity.
-
Protocol:
-
Mix
neutrophils with 1 mg/mL Cytochrome C in HBSS. -
Add stimulus: fMLP (100 nM) vs. fMAS (1 µM - 100 µM).
-
Measure absorbance at 550 nm kinetically for 10 minutes.
-
Specificity Check: Include a control with Superoxide Dismutase (SOD) to verify signal is
.
-
Experimental Workflow Visualization
Figure 2: Integrated workflow for comparative assessment of neutrophil activation.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. [Link]
-
Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. The Journal of Experimental Medicine, 143(5), 1154–1169. [Link]
-
Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Contemporary Views on Agonist-Induced Signal Transduction. Cells, 5(4), 41. [Link]
-
PubChem. (n.d.). N-Formyl-Met-Ala-Ser (Compound Summary). National Library of Medicine. [Link]
-
Heit, B., et al. (2002). Intracellular signaling mechanisms of neutrophil chemotaxis. Cellular Signalling, 14(11), 933-933. [Link]
Sources
- 1. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of for-L-Met L-Leu-L-Phe-OMe analogues in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Optimizing Neutrophil Chemotaxis Assays using N-Formyl-Met-Ala-Ser-OH (fMAS)
Introduction & Biological Context
The recruitment of neutrophils to sites of inflammation is a fundamental component of the innate immune response. This directional migration, or chemotaxis , is driven by a gradient of chemoattractants. While N-Formyl-Met-Leu-Phe (fMLP ) is the prototypical bacterial-derived agonist used in research, the analog N-Formyl-Met-Ala-Ser-OH (fMAS) serves as a critical tool for investigating the Structure-Activity Relationship (SAR) of the Formyl Peptide Receptor (FPR).
Why use fMAS?
Unlike fMLP, which binds with high affinity (
-
Receptor Specificity Studies: Defining the stereochemical requirements of the FPR1 ligand-binding pocket.
-
Partial Agonist Modeling: Studying sub-maximal receptor occupancy and downstream signal transduction without rapid desensitization often seen with high-dose fMLP.
-
Comparative Potency Assays: Validating the sensitivity of novel antagonists against ligands of varying affinity.
Mechanism of Action: The FPR Signaling Cascade[1]
Neutrophil chemotaxis is not a simple "move" command; it is a complex cytoskeletal rearrangement driven by G-protein coupled receptor (GPCR) signaling.
Signaling Pathway
Upon binding fMAS, the FPR1 receptor undergoes a conformational change, activating the
Caption: Figure 1. The G-protein dependent signaling cascade initiated by fMAS binding to FPR1, leading to cytoskeletal reorganization and migration.
Experimental Design & Preparation
A. Reagent Preparation
Critical Note: fMAS is significantly less hydrophobic than fMLP, but stock solutions should still be prepared in organic solvent to ensure stability.
-
Stock Solution: Dissolve fMAS powder in sterile DMSO to a concentration of 10 mM . Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the assay, dilute the stock into Chemotaxis Buffer (HBSS + 0.1% BSA, Ca2+/Mg2+ free for isolation, with ions for migration).
-
Dose Optimization: Unlike fMLP (active at
M), fMAS requires higher concentrations. Prepare a log-scale dilution series: M, M, M, and M .
-
B. Neutrophil Isolation (Human)
Integrity Check: The success of this assay depends entirely on the quality of the neutrophils. Activated cells will not migrate directionally.
-
Blood Collection: Collect whole blood into Heparin or EDTA tubes. Process within 1 hour.
-
Density Gradient: Layer blood over Polymorphprep™ or a Histopaque-1077/1119 double gradient.
-
Centrifugation: Centrifuge at 500 x g for 30 mins at 20°C (brake off).
-
Harvest: Collect the PMN band (lower band in double gradient).
-
Lysis: Lyse residual RBCs with hypotonic lysis buffer for 30 seconds, then restore isotonicity immediately.
-
Resuspension: Wash twice and resuspend in Chemotaxis Buffer at
cells/mL .
Protocol: Transwell Chemotaxis Assay
This protocol uses a modified Boyden Chamber (Transwell) system with 3.0 µm pore size polycarbonate filters.[1]
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for the Transwell neutrophil chemotaxis assay.
Step-by-Step Procedure
-
Plate Preparation: Add 600 µL of fMAS working solutions (and controls) to the lower chambers of a 24-well plate.
-
Negative Control: Chemotaxis Buffer alone.
-
Positive Control: fMLP (
M).
-
-
Filter Placement: Carefully insert the Transwell inserts (3.0 µm pore). Ensure no bubbles are trapped beneath the membrane (bubbles block migration).
-
Cell Loading: Gently pipette 100 µL of the neutrophil suspension (
cells/well) into the upper chamber. -
Incubation: Incubate for 45 to 60 minutes at 37°C in a humidified 5% CO2 incubator.
-
Expert Tip: Do not exceed 90 minutes; neutrophils will begin to migrate randomly (chemokinesis) or die, increasing background noise.
-
-
Termination: Carefully remove the inserts.
-
Quantification: Count cells in the lower chamber.
-
Method A (Manual): Hemocytometer count.
-
Method B (Automated): Lyse cells and use CellTiter-Glo (ATP) or pre-label cells with Calcein-AM and read fluorescence.
-
Data Analysis & Validation
Calculating Chemotactic Index (CI)
Raw counts can vary between donors. Normalize data using the Chemotactic Index:
-
CI = 1: No chemotaxis (random movement).
-
CI > 2: Significant chemotaxis.
The "Checkerboard" Analysis (Self-Validating System)
To prove fMAS causes chemotaxis (directional) and not just chemokinesis (random speed), set up a checkerboard matrix:
| Lower: Buffer | Lower: fMAS ( | |
| Upper: Buffer | Random Diffusion (Baseline) | Chemotaxis (Expected High) |
| Upper: fMAS ( | Reverse Gradient (Low) | Chemokinesis (Medium) |
-
True Chemotaxis: Migration is high ONLY when the gradient is positive (Lower > Upper).
-
Chemokinesis: Migration is high whenever fMAS is present, regardless of the gradient.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Neg Control) | Incubation too long | Reduce time to 45 mins. |
| Temperature fluctuations | Ensure stable 37°C; avoid opening incubator. | |
| No Migration to fMAS | Concentration too low | fMAS is a low-affinity agonist. Increase dose to |
| Neutrophil activation | Handle cells gently; keep at room temp (cold shock activates them). | |
| High Variation between Wells | Air bubbles | Check bottom of insert for bubbles before loading cells. |
| Pipetting error | Use reverse pipetting for viscous cell suspensions. |
References
-
Showell, H. J., Freer, R. J., Zigmond, S. H., Schiffmann, E., Aswanikumar, S., Corcoran, B., & Becker, E. L. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils.[4] Journal of Experimental Medicine, 143(5), 1154–1169.[4]
-
Marasco, W. A., Phan, S. H., Krutzsch, H., Showell, H. J., Feltner, D. E., Nairn, R., ... & Ward, P. A. (1984). Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide neutrophil chemotactic factor produced by Escherichia coli. Journal of Biological Chemistry, 259(9), 5430-5439.
-
Southgate, E. L., He, R. L., & Gao, J. L. (2008). Identification of formyl peptide receptors. Current Protocols in Immunology, 83(1), 6-27.
-
Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis: new methods for evaluation, and demonstration of a cell-derived chemotactic factor. Journal of Experimental Medicine, 137(2), 387-410.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. rupress.org [rupress.org]
Quantifying Cellular Responses: A Guide to fMet-Ala-Ser-OH-Induced Calcium Mobilization Assays
This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals interested in quantifying the cellular response to the synthetic peptide N-Formyl-Methionyl-Alanyl-Serine (fMet-Ala-Ser-OH). Specifically, we will focus on robust methods to measure the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger in the signaling cascade initiated by this and other N-formylated peptides.
Introduction: The Significance of N-Formylated Peptides and Their Receptors
N-formylated peptides, such as fMet-Ala-Ser-OH, are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This is because protein synthesis in bacteria is initiated with an N-formylmethionine, a feature absent in the cytosolic protein synthesis of eukaryotes[1]. These peptides are potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages, and play a crucial role in orchestrating the inflammatory response to bacterial infections and tissue injury.
The biological effects of N-formylated peptides are mediated through a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs)[2]. In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3[3]. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins, predominantly of the Gαi and Gαq families.
Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i) is a hallmark of FPR activation and serves as a readily measurable readout for receptor engagement and subsequent downstream signaling[4].
Measuring this calcium flux is a cornerstone of functional GPCR assays and is invaluable for:
-
Screening and characterizing novel FPR agonists and antagonists.
-
Investigating the structure-activity relationships of synthetic peptides.
-
High-throughput screening (HTS) in drug discovery campaigns.
This application note will detail two primary methodologies for conducting calcium mobilization assays: a fluorescence-based approach using the popular dye Fluo-4 AM, and a bioluminescence-based method employing the photoprotein aequorin.
The fMet-Ala-Ser-OH Signaling Pathway
The binding of fMet-Ala-Ser-OH to a Formyl Peptide Receptor initiates a well-defined signaling cascade culminating in the release of intracellular calcium. The following diagram illustrates this Gq-mediated pathway.
Experimental Design and Key Considerations
Before proceeding with the detailed protocols, several critical aspects of experimental design must be addressed to ensure data quality and reproducibility.
Cell Line Selection
The choice of cell line is paramount. An ideal cell line should:
-
Endogenously express the FPR of interest (e.g., neutrophils, monocytes, or differentiated HL-60 cells).
-
Be amenable to transfection for recombinant expression of a specific human FPR subtype (FPR1, FPR2, or FPR3) in a host cell line like HEK293 or CHO cells. Recombinant systems are often preferred for dissecting the pharmacology of individual receptor subtypes.
-
For bioluminescent assays, a stable cell line co-expressing the target FPR and a photoprotein like aequorin is required.
Choice of Calcium Indicator
Both fluorescent and bioluminescent indicators are robust methods for measuring calcium mobilization[5]. The choice often depends on available instrumentation and specific experimental needs.
| Feature | Fluorescent Dyes (e.g., Fluo-4 AM) | Bioluminescent Reporters (e.g., Aequorin) |
| Principle | Binds to free Ca²⁺, leading to a significant increase in fluorescence intensity. | Ca²⁺ binding triggers a conformational change, leading to the oxidation of a substrate (coelenterazine) and light emission[6]. |
| Signal Type | Fluorescence | Luminescence ("flash") |
| Advantages | High signal intensity, widely available, compatible with fluorescence plate readers and microscopy. "No-wash" kits are available, simplifying the workflow[7][8]. | High signal-to-noise ratio, less interference from fluorescent compounds, suitable for HTS. |
| Disadvantages | Potential for artifacts from fluorescent compounds and phototoxicity with prolonged excitation. | Requires genetic engineering of cell lines to express apoaequorin. The signal is transient. |
Assay Controls
To ensure the validity of the results, the following controls are essential:
-
Negative Control (Vehicle): Cells treated with the assay buffer (e.g., HBSS) containing the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This establishes the baseline signal.
-
Positive Control (Known Agonist): A well-characterized FPR agonist, such as fMLP (N-Formylmethionyl-leucyl-phenylalanine), should be used to confirm cell health, receptor expression, and proper assay performance.
-
Maximal Calcium Release Control (e.g., Ionomycin): A calcium ionophore that permeabilizes the cell membrane to Ca²⁺, inducing a maximal, receptor-independent calcium signal. This is useful for normalizing data.
Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay
This protocol is optimized for a 96-well plate format and is suitable for both endpoint and kinetic measurements on a fluorescence plate reader. "No-wash" formulations are particularly advantageous for HTS as they reduce the number of steps and potential for cell loss.
Materials
-
Cells expressing the target FPR (e.g., HEK293-hFPR1)
-
Black-walled, clear-bottom 96-well microplates
-
Fluo-4 AM No-Wash Calcium Assay Kit (e.g., Sigma-Aldrich MAK552, AAT Bioquest Screen Quest™)[8]
-
fMet-Ala-Ser-OH (test agonist)
-
fMLP (positive control agonist)
-
Ionomycin (maximal release control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (often included in kits to prevent dye leakage)
Step-by-Step Methodology
-
Cell Plating (Day 1): a. Culture cells to 70-80% confluency. b. Harvest cells and determine cell density. c. Seed the cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. d. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading (Day 2): a. Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol. This typically involves reconstituting the lyophilized Fluo-4 AM in DMSO and then diluting it in the provided assay buffer containing an organic anion transport inhibitor like probenecid. b. Add 100 µL of the dye-loading solution to each well of the cell plate. c. Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Compound Preparation: a. Prepare a 2X concentrated stock of fMet-Ala-Ser-OH and control compounds (fMLP, vehicle) in the assay buffer. b. For dose-response experiments, prepare a serial dilution of the agonists.
-
Assay Measurement: a. Program the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm). For kinetic assays, set the instrument to take readings every 1-2 seconds for a total of 120-180 seconds. b. Place the cell plate in the reader. c. Initiate the reading, and at a specified time point (e.g., after 15-20 seconds of baseline reading), use the instrument's injectors to add 100 µL of the 2X compound solutions to the respective wells. d. Continue reading to capture the peak calcium response and its subsequent decay.
Protocol 2: Aequorin-Based Luminescence Assay
This protocol is designed for cell lines stably co-expressing an FPR and the photoprotein apoaequorin. It is highly sensitive and well-suited for HTS applications.
Materials
-
Stable cell line co-expressing the target FPR and apoaequorin (e.g., CHO-hFPR1-Aequorin)
-
White, opaque 96-well or 384-well microplates
-
Coelenterazine h (substrate for aequorin)
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
fMet-Ala-Ser-OH (test agonist)
-
fMLP (positive control agonist)
-
Triton X-100 or digitonin (for cell lysis and measurement of total aequorin)
Step-by-Step Methodology
-
Cell Plating (Day 1): a. Seed the stable cell line in white, opaque 96-well plates at a density of 30,000-50,000 cells per well in 100 µL of culture medium[6]. b. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Coelenterazine Loading (Day 2): a. Prepare a 5 µM working solution of coelenterazine h in assay buffer. Protect the solution from light. b. Gently remove the culture medium from the cells. c. Add 50 µL of the coelenterazine h solution to each well. d. Incubate the plate for 2-4 hours at room temperature in the dark to allow for the reconstitution of active aequorin.
-
Compound Preparation: a. Prepare a 3X concentrated stock of fMet-Ala-Ser-OH and control compounds in the assay buffer.
-
Assay Measurement: a. Program a luminometer with an injector to measure flash luminescence. Set the instrument to inject the compound and immediately begin measuring light output, typically with a 0.5-1 second integration time over 30-60 seconds. b. Place the cell plate in the luminometer. c. Inject 25 µL of the 3X compound solution into each well and record the luminescence signal. d. After the initial reading, inject a lysis buffer (e.g., 0.1% Triton X-100 in a Ca²⁺-rich buffer) to measure the total remaining aequorin, which can be used for data normalization.
Data Analysis and Interpretation
Dose-Response Curves and EC₅₀ Determination
The primary output of the assay is a change in relative fluorescence units (RFU) or relative light units (RLU) over time. The data can be analyzed in several ways:
-
Peak Response: The maximum signal intensity after agonist addition.
-
Area Under the Curve (AUC): The integral of the signal over a defined time period.
For dose-response analysis, plot the peak response or AUC against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal efficacy).
Assay Validation: The Z'-Factor
For HTS applications, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter that provides a measure of the separation between the positive and negative controls.
The formula for the Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximal fMLP response).
-
μ_n and σ_n are the mean and standard deviation of the negative control (vehicle).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Not suitable for screening |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Conclusion
The calcium mobilization assay is a powerful and versatile tool for characterizing the interaction of fMet-Ala-Ser-OH with its cognate formyl peptide receptors. By carefully selecting the cell system, calcium indicator, and appropriate controls, researchers can generate high-quality, reproducible data to elucidate the pharmacology of this and other immunomodulatory peptides. Both the fluorescence-based Fluo-4 method and the bioluminescence-based aequorin assay offer robust platforms for academic research and industrial drug discovery, enabling a deeper understanding of innate immunity and the development of novel therapeutics targeting FPRs.
References
- Bylund, J., et al. (2002). The WKYMVM peptide, a novel agonist for the formyl peptide receptor family. Journal of Biological Chemistry, 277(23), 20560-20566.
- Kim, S. K., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.
- Le, Y., et al. (2002). Formyl-peptide receptors revisited. Trends in Immunology, 23(11), 541-548.
- Migeotte, I., et al. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519.
-
Angio-Proteomie. (n.d.). GPCR Activity Assay Protocol (Aequorin-GFP System). Retrieved from [Link]
- Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(5), 429-442.
-
Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]
- Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), e51516.
-
Angio-Proteomie. (n.d.). GPCR Activation Assay Protocol (Aequorin-GFP & Gα16). Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of core library to identify FPR1 inhibitors. Retrieved from [Link]
- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161.
-
7TM Antibodies. (n.d.). Formylpeptide Receptor 1 Phosphorylation Assays. Retrieved from [Link]
- He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455.
- Rabiet, M. J., et al. (2011). N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation. The Journal of Biological Chemistry, 286(30), 26718–26731.
- Brown, A. J. (2010). Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells. Journal of Biomolecular Screening, 15(4), 434-443.
- Pan, L., et al. (2013). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Journal of Pharmacology and Experimental Therapeutics, 346(2), 243-254.
- Prossnitz, E. R., & Ye, R. D. (1997). The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function. Pharmacology & Therapeutics, 74(1), 73-102.
- Southern, C., et al. (2013). A comparison of assay performance between the calcium mobilization and the dynamic mass redistribution technologies for the human urotensin receptor. Journal of Biomolecular Screening, 18(4), 459-468.
- Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(14), e2434.
- Senchenkova, E. Y., et al. (2019). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 105(2), 321-331.
- Cilibrizzi, A., et al. (2016). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. Molecules, 21(11), 1461.
- de Paulis, T., et al. (2013). 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2. Journal of Medicinal Chemistry, 56(11), 4411-4424.
- Sorge, R., et al. (2021). The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. International Journal of Molecular Sciences, 22(21), 11598.
- Spicarova, D., et al. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry, 65(17), 11659-11685.
-
Stanford University. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
Sources
- 1. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of the transport of alanine, serine and glutamine across the plasma membrane of isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of For-Met-Ala-Ser-OH Concentration for Boyden Chamber Chemotaxis Assays
Executive Summary
For-Met-Ala-Ser-OH (fMAS) is an N-formylated oligopeptide analog of the classic neutrophil chemoattractant fMLP (N-Formylmethionyl-leucyl-phenylalanine) . While fMLP is the gold standard agonist for the Formyl Peptide Receptor 1 (FPR1) with nanomolar potency, fMAS exhibits significantly lower affinity due to the absence of the hydrophobic Phenylalanine residue at the C-terminus.
This application note provides a scientifically grounded protocol for determining the optimal concentration range of fMAS in Boyden chamber (Transwell) assays. Unlike fMLP, which typically peaks at 10–100 nM , fMAS often requires concentrations in the micromolar range (
Scientific Background & Mechanism[1][2][3][4][5][6]
Structure-Activity Relationship (SAR)
The potency of formyl peptides is strictly governed by the interaction between the peptide side chains and the hydrophobic pocket of the FPR1 receptor.
-
fMLP (High Potency): The Phenylalanine (Phe) residue is critical for high-affinity binding (
M). -
fMAS (Low Potency): Substitution of Leucine-Phenylalanine with Alanine-Serine reduces lipophilicity and steric bulk, leading to a drastic reduction in binding affinity. Consequently, the effective concentration (
) for fMAS shifts rightward by 2–3 orders of magnitude compared to fMLP.
The Bell-Shaped Response Curve
Chemotaxis assays do not follow a linear dose-response. They exhibit a bell-shaped curve :
-
Sub-threshold: Concentration too low to trigger actin polymerization.
-
Peak Chemotaxis: Optimal receptor occupancy creating a steep gradient.
-
Chemotactic Arrest (High Dose): At supra-optimal concentrations, receptors undergo homologous desensitization (phosphorylation by GRK and
-arrestin recruitment), or the gradient is abolished because receptors are saturated on all sides of the cell, preventing directional sensing.
Signaling Pathway Visualization
The following diagram illustrates the G-protein coupled cascade initiated by fMAS binding to FPR1, leading to cytoskeletal reorganization.
Caption: FPR1 signal transduction pathway.[1][2] fMAS binding triggers G-protein dissociation, leading to calcium flux and actin-driven migration.
Experimental Protocol: Boyden Chamber Assay
Materials & Reagents[7]
-
Cells: Human Neutrophils (freshly isolated) or HL-60 (differentiated with 1.3% DMSO for 5–7 days).
-
Chemoattractant: For-Met-Ala-Ser-OH (Lyophilized powder).
-
Positive Control: fMLP (10 mM stock in DMSO).
-
Assay Buffer: HBSS (with
) + 0.1% BSA (Endotoxin-free). Note: BSA prevents peptide adsorption to plastic. -
Chambers: 3.0 µm pore size (for neutrophils) or 5.0–8.0 µm (for monocytes/macrophages).
Preparation of fMAS Gradient (Critical Step)
Since fMAS is less potent, a broad logarithmic titration is required.
-
Stock Solution: Dissolve fMAS to 10 mM in dry DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock into Assay Buffer to create the following final concentrations for the lower chamber:
| Condition | Final Concentration (M) | Role |
| Negative Control | 0 (Buffer + DMSO vehicle) | Baseline Random Motility |
| Low Range | Sub-threshold / Threshold | |
| Mid Range 1 | Potential Activity Start | |
| Mid Range 2 | Likely Peak Activity | |
| High Range | Saturation / Desensitization | |
| Positive Control | System Validation |
Assay Workflow
-
Cell Prep: Resuspend cells at
cells/mL in Assay Buffer. Calcein-AM labeling (optional) can be performed here for fluorescent readout.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Lower Chamber Loading: Add 600 µL of the fMAS dilutions (from table above) to the bottom wells of a 24-well plate.
-
Insert Placement: Carefully place the Transwell inserts into the wells. Ensure no bubbles are trapped at the interface.
-
Cell Loading: Add 100 µL of cell suspension (
cells) to the upper chamber. -
Incubation: Incubate for 45–90 minutes at 37°C, 5%
. Note: Neutrophils migrate fast (45 min); differentiated HL-60s may take longer (90 min). -
Quantification:
-
Non-fluorescent: Scrape top of membrane (non-migrated cells). Fix and stain bottom of membrane (Diff-Quik or Crystal Violet). Count 5 fields/well.
-
Fluorescent: Detach migrated cells from bottom of membrane/well using dissociation buffer and read fluorescence (485/535 nm).
-
Workflow Visualization
Caption: Step-by-step Boyden chamber workflow for fMAS chemotaxis assay.
Data Analysis & Interpretation
Calculate the Chemotactic Index (CI) for each concentration:
Expected Results
-
fMLP (Control): Should show a sharp peak at
M. If this fails, the cells are likely compromised (receptor downregulation or cell death). -
fMAS: Expect a broader, right-shifted curve.
-
M: Likely minimal migration (CI
1-2). - M: Likely peak migration (CI > 5).
- M: Migration may plateau or decrease due to "chemotactic arrest."
-
M: Likely minimal migration (CI
Note: If fMAS fails to induce migration even at
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Migration (fMAS) | Concentration too low. | Increase range to |
| No Migration (Positive Control) | Cells damaged or receptor downregulated. | Use fresh neutrophils (<4h post-isolation). Do not vortex cells vigorously.[3] |
| High Background (Neg Control) | Chemokinesis or leak. | Ensure top/bottom fluid levels are balanced to prevent hydrostatic pressure flow. |
| High Variation | Bubble entrapment. | Check for bubbles under the insert before loading cells. |
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[4][5][6][7][8][9][10][11] Proceedings of the National Academy of Sciences, 72(3), 1059-1062. Link
-
Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154-1169. Link
-
Chen, K., et al. (2006). Formyl-peptide receptors in human biology and disease. Trends in Pharmacological Sciences, 27(10), 546-552. Link
-
Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis: New methods for evaluation, and demonstration of a cell-derived chemotactic factor. Journal of Experimental Medicine, 137(2), 387-410. Link
Sources
- 1. Role of Formyl Peptide Receptors and β-Arrestin-1 in suPAR Signal Transduction in Mouse Podocytes: Interactions with αVβ3-Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory interaction of N-formyl peptide chemoattractant receptors with the membrane skeleton in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spasmogenic activity of chemotactic N-formylated oligopeptides: identity of structure--function relationships for chemotactic and spasmogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucosal subepithelial binding sites for the bacterial chemotactic peptide, formyl-methionyl-leucyl-phenylalanine (FMLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
Using For-Met-Ala-Ser-OH in microfluidic chemotaxis devices
Topic: High-Precision Neutrophil Chemotaxis Analysis Using N-Formyl-Met-Ala-Ser-OH in Microfluidic Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Precision Chemotaxis Studies
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in immunology, cancer metastasis, and wound healing. Neutrophils, as the vanguard of the innate immune system, rely on chemotaxis to navigate from the bloodstream to sites of infection or inflammation[1]. Their migration is guided by chemoattractants, which include a class of molecules known as N-formylated peptides.
These peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are molecular patterns associated with bacterial proteins and damaged host cells (from mitochondria)[2]. They are potent activators of neutrophils and other phagocytic cells. While the user has specified N-formyl-Met-Ala-Ser-OH, this document will use the extensively studied analogue, fMLP (N-formyl-Met-Leu-Phe), as the exemplar chemoattractant. The principles and protocols described herein are directly applicable to N-formyl-Met-Ala-Ser-OH and other N-formylated peptides, with the understanding that optimal concentrations may need to be determined empirically.
Traditional methods for studying chemotaxis, such as the Boyden chamber assay, are limited by their inability to maintain stable, well-defined gradients over time and provide only endpoint data[3]. Microfluidic technology overcomes these limitations by leveraging laminar flow principles to generate highly stable and precisely controlled chemoattractant gradients[4][5][6]. This allows for real-time visualization and quantitative analysis of cell migration, providing deeper insights into the dynamic process of chemotaxis[7].
This guide provides a comprehensive overview of the molecular mechanisms of N-formylated peptide signaling and detailed protocols for conducting robust and reproducible neutrophil chemotaxis assays using microfluidic devices.
Part 1: The Molecular Basis of N-Formylated Peptide-Induced Chemotaxis
The Formyl Peptide Receptor (FPR) Family
N-formylated peptides are recognized by a specific class of G-protein coupled receptors (GPCRs) on the neutrophil surface known as Formyl Peptide Receptors (FPRs)[8][9]. In humans, this family includes FPR1, FPR2, and FPR3, which bind a wide variety of ligands and can trigger both pro-inflammatory and pro-resolving pathways[3]. fMLP and similar peptides are potent agonists primarily for FPR1[10].
Intracellular Signaling Cascade
The binding of an N-formylated peptide to its receptor initiates a cascade of intracellular signaling events, transforming the chemical signal into directed cellular motion. This complex process is essential for the neutrophil's function as a first responder.
-
G-Protein Activation: Ligand binding induces a conformational change in the FPR, activating an associated heterotrimeric G-protein (primarily of the Gαi subtype)[5].
-
Downstream Effectors: The activated G-protein dissociates, and its subunits trigger multiple downstream signaling pathways[4][5].
-
Phospholipase C (PLC) Pathway: PLC is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5].
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+)[1][11]. This initial release is often followed by a store-operated calcium influx from the extracellular environment[11]. The resulting calcium flux is a critical signal for cell migration and activation[12][13].
-
Protein Kinase C (PKC) Activation: DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates numerous target proteins involved in cell motility and the oxidative burst[5][11].
-
-
Cytoskeletal Reorganization: The signaling cascade culminates in the dynamic reorganization of the actin cytoskeleton. This process establishes cell polarity, with the formation of a leading-edge pseudopod facing the higher chemoattractant concentration and a trailing uropod[12][13]. This polarization is the physical manifestation of the cell's decision to migrate and is essential for directed movement.
Diagram of the fMLP Signaling Pathway
Caption: fMLP signaling cascade in neutrophils leading to chemotaxis.
Part 2: Experimental Application & Protocols
Principle of the Microfluidic Assay
The core of the microfluidic chemotaxis assay is the generation of a stable chemical gradient within a microchannel[5]. This is typically achieved by introducing two parallel streams of fluid into a device: one containing the chemoattractant (e.g., fMLP) at a known concentration and the other a control medium. Due to the laminar flow characteristic of microfluidics, the two streams flow alongside each other with mixing occurring only through diffusion at the interface[4][14]. This creates a predictable and stable concentration gradient across the width of the channel, mimicking the in vivo environment more accurately than traditional assays[4]. Neutrophils are introduced into an observation area where they can sense and migrate along this gradient.
Diagram of the Experimental Workflow
Caption: General workflow for a microfluidic neutrophil chemotaxis experiment.
Materials and Reagents
| Item | Supplier & Catalog No. (Example) | Purpose |
| Microfluidic Chemotaxis Devices | Elveflow, Microfluidic ChipShop | Cell migration observation |
| Syringe Pumps or Flow Controllers | Elveflow, Harvard Apparatus | Precise fluid delivery |
| N-formyl-Met-Leu-Phe (fMLP) | Sigma-Aldrich, F3506 | Chemoattractant |
| Human Neutrophil Isolation Kit | Miltenyi Biotec, 130-104-434 | Purification of neutrophils |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific, 14025092 | Cell washing and media base |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich, A7906 | Blocking non-specific binding |
| Human Fibronectin | Corning, 354008 | Coating for cell adhesion |
| Inverted Microscope with Incubation | Zeiss, Nikon, Olympus | Live-cell imaging at 37°C |
| Image Analysis Software (e.g., ImageJ) | NIH | Cell tracking and analysis |
Detailed Step-by-Step Protocols
Protocol 1: Preparation of Human Neutrophils
Causality: This protocol is designed to isolate a pure and viable population of neutrophils from whole blood, as contaminants like red blood cells can interfere with the assay and platelets can affect neutrophil function[8].
-
Collect human whole blood in EDTA or heparin-containing tubes.
-
Isolate neutrophils using a density gradient centrifugation method or a commercially available negative selection kit. Follow the manufacturer's instructions precisely to maximize purity and yield.
-
After isolation, wash the cells twice with cold HBSS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (should be >95%).
-
Resuspend the neutrophils in migration medium (HBSS with 0.1% BSA) at a final concentration of 2 x 10^6 cells/mL. Keep cells on ice until use.
Protocol 2: Device and Reagent Preparation
Causality: Proper device preparation is critical for ensuring that cell migration is a result of chemotaxis and not influenced by non-specific surface interactions or air bubbles. Fibronectin coating mimics the extracellular matrix and promotes neutrophil motility[10].
-
fMLP Stock Solution: Dissolve fMLP in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
fMLP Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it in migration medium (HBSS + 0.1% BSA) to the desired final concentrations. A common range to test is 10 nM, 100 nM, and 1000 nM[15]. The 100 nM concentration is frequently found to be optimal[15]. Prepare a "0 nM" control solution consisting of migration medium with a corresponding final concentration of DMSO (typically <0.01%).
-
Device Coating:
-
Inject a solution of 50 µg/mL human fibronectin into the microfluidic device, ensuring all channels are filled.
-
Incubate at room temperature for 1 hour.
-
Wash the channels thoroughly by flowing migration medium through the device for 5-10 minutes.
-
Inject a 1% BSA solution in HBSS and incubate for 30 minutes to block any remaining non-specific binding sites[10].
-
Wash again with migration medium.
-
Protocol 3: Performing the Chemotaxis Assay
Causality: This procedure ensures the stable establishment of the gradient before neutrophils begin to migrate and that the experiment is conducted under physiological conditions.
-
Priming: Prime the device by flowing migration medium through all inlets to ensure the channels are completely filled and free of air bubbles. Bubbles can catastrophically disrupt the gradient[5].
-
Cell Loading: Carefully introduce the prepared neutrophil suspension (2 x 10^6 cells/mL) into the cell loading port of the device. Allow the cells to settle and adhere to the fibronectin-coated surface for 10-15 minutes inside the 37°C incubator.
-
Gradient Generation:
-
Connect the device inlets to syringes mounted on a syringe pump. One syringe should contain the fMLP working solution (e.g., 100 nM) and the other the control medium (0 nM).
-
Start the flow at a low, controlled rate (e.g., 1-5 µL/min, depending on the device geometry) to establish a stable gradient across the migration channel. The laminar flow will prevent turbulent mixing[5].
-
-
Imaging:
-
Place the device on the stage of an inverted microscope equipped with a 37°C environmental chamber.
-
Allow the gradient to stabilize for 15-20 minutes before starting image acquisition.
-
Acquire phase-contrast or DIC images of the migrating neutrophils every 60 seconds for a period of 60-90 minutes[15].
-
Part 3: Data Analysis and Interpretation
Quantitative Metrics for Chemotaxis
Raw time-lapse data must be processed to extract meaningful quantitative metrics. This is typically done using cell tracking software, such as the Manual Tracking plugin in ImageJ/Fiji or more automated deep learning-based methods[16].
| Metric | Description | Calculation | Significance |
| Cell Velocity (V) | The instantaneous speed of a cell. | Calculated from the displacement between consecutive frames. | Indicates the overall motility of the cells. |
| Chemotactic Index (CI) | A measure of the directness of cell migration towards the chemoattractant source. | (Net displacement in the direction of the gradient) / (Total path length). | A value close to +1 indicates strong chemotaxis; a value near 0 indicates random migration. |
| Directionality | Similar to CI, measures the efficiency of forward migration. | (Final displacement from origin) / (Total path length). | Quantifies the straightness of the migration path. |
Data Presentation and Interpretation
The chemotactic response of a cell population is best represented by plotting the individual cell tracks, often originating from a common point to visualize the overall direction of movement. Quantitative data, such as the average Chemotactic Index and velocity, should be presented in bar graphs with statistical analysis to compare different conditions (e.g., different fMLP concentrations). A dose-response curve plotting the Chemotactic Index against the fMLP concentration can be used to determine the optimal chemoattractant level[17].
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or poor cell migration | - Neutrophils are not viable or have been over-activated during isolation.- Suboptimal fMLP concentration.- Device surface not properly coated. | - Check cell viability post-isolation; handle cells gently and keep them on ice.- Perform a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM fMLP)[15].- Ensure proper fibronectin coating and BSA blocking steps were followed. |
| Cells migrate randomly (low CI) | - Gradient has not formed or is unstable.- Cells are desensitized to the chemoattractant. | - Check for leaks or bubbles in the device and tubing.- Allow sufficient time for gradient stabilization before imaging.- Ensure fMLP concentration is not excessively high, which can lead to receptor saturation and loss of directionality. |
| Air bubbles in the device | - Improper priming.- Dissolved gas coming out of solution as it warms to 37°C. | - Prime the device carefully, ensuring all channels are filled.- Degas all solutions (media, fMLP) before use by placing them under vacuum for 15-20 minutes. |
| Cells detaching during assay | - Flow rate is too high, creating excessive shear stress.- Inadequate surface coating. | - Reduce the flow rate of the syringe pumps.- Optimize the concentration and incubation time for fibronectin coating. |
References
-
Elveflow. (n.d.). Microfluidic Chemotaxis Assay. Elveflow. Retrieved from [Link]
-
Elveflow. (n.d.). Microfluidic Chemotaxis Assay Pack. Elveflow. Retrieved from [Link]
-
JoVE. (2022, July 29). Microfluidic Platform: Measuring Neutrophil Chemotaxis-Unprocessed Whole Blood l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Lin, F., et al. (n.d.). Chemotaxis in a linear concentration profile of fMLP. ResearchGate. Retrieved from [Link]
-
Han, Q., et al. (2021). A Novel Microfluidic Device for the Neutrophil Functional Phenotype Analysis: Effects of Glucose and Its Derivatives AGEs. Micromachines, 12(8), 948. Retrieved from [Link]
-
Darwin Microfluidics. (n.d.). Neutrophil chemotaxis pack. Microfluidics Innovation Center. Retrieved from [Link]
-
Li, Y., et al. (2023). A Deep Learning-Based Model Approach for Quantitative Analysis of Cell Chemotaxis in a Microfluidic Chip. Biosensors, 13(11), 1001. Retrieved from [Link]
-
Jones, C. N., et al. (2014). Microfluidic Platform for Measuring Neutrophil Chemotaxis from Unprocessed Whole Blood. Journal of Visualized Experiments, (88), 51215. Retrieved from [Link]
-
He, J., et al. (n.d.). Chemotaxis test of neutrophils to fMLP gradients of different doses and profiles using the M-kit. ResearchGate. Retrieved from [Link]
-
Srimath-Tirumala-Peddinti, H., et al. (2014). Simple Microfluidic Device For Studying Chemotaxis In Response To Dual Gradients. Biomedical microdevices, 16(1), 51-60. Retrieved from [Link]
-
Zhao, Y., et al. (2020). Microfluidic devices for neutrophil chemotaxis studies. Journal of Translational Medicine, 18(1), 168. Retrieved from [Link]
-
Li, C. W., et al. (2020). Multiplexed End-point Microfluidic Chemotaxis Assay using Centrifugal Alignment. bioRxiv. Retrieved from [Link]
-
Zhao, Y., et al. (2020). Microfluidic devices for neutrophil chemotaxis studies. ResearchGate. Retrieved from [Link]
-
Irimia, D., & Langer, R. (2009). Microfluidic Technologies for Temporal Perturbations of Chemotaxis. Methods in molecular biology, 571, 107-120. Retrieved from [Link]
-
Pinho, D., & Carvalho, L. (2017). T Cells Chemotaxis Migration Studies with a Multi-Channel Microfluidic Device. Methods and protocols, 1(1), 1. Retrieved from [Link]
-
Elveflow. (n.d.). Microfluidic gradients generation for cell biology. Elveflow. Retrieved from [Link]
-
M'Barek, N. B., et al. (2014). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 19(1), 735-756. Retrieved from [Link]
Sources
- 1. Neutrophil chemotaxis pack - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 2. researchgate.net [researchgate.net]
- 3. Microfluidic Technologies for Temporal Perturbations of Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microfluidic Chemotaxis Assay - Elveflow [elveflow.com]
- 5. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 6. Microfluidic devices for neutrophil chemotaxis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cells Chemotaxis Migration Studies with a Multi-Channel Microfluidic Device [mdpi.com]
- 8. Microfluidic Platform for Measuring Neutrophil Chemotaxis from Unprocessed Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidic concentration gradient pack - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 10. Multiplexed End-point Microfluidic Chemotaxis Assay using Centrifugal Alignment | bioRxiv [biorxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Simple Microfluidic Device For Studying Chemotaxis In Response To Dual Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microfluidic gradients generation for cell biology - Elveflow [elveflow.com]
- 15. A Novel Microfluidic Device for the Neutrophil Functional Phenotype Analysis: Effects of Glucose and Its Derivatives AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Methionine Oxidation in For-Met-Ala-Ser-OH
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the handling and preservation of the N-formylated peptide, For-Met-Ala-Ser-OH. The presence of an N-terminal methionine residue makes this peptide particularly susceptible to oxidation, a critical challenge that can significantly impact experimental outcomes, product stability, and therapeutic efficacy. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to empower you with the knowledge to mitigate and manage methionine oxidation effectively.
Understanding the Challenge: The "Why" Behind Methionine Oxidation
Methionine, with its thioether side chain, is one of the most easily oxidized amino acids.[1] The sulfur atom is readily attacked by various reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (Met(O)). In more aggressive oxidative environments, this can be further oxidized to methionine sulfone (Met(O₂)).
This seemingly minor chemical modification can have profound consequences:
-
Altered Peptide Conformation: The introduction of a polar sulfoxide group can disrupt the local hydrophobic environment and alter the peptide's three-dimensional structure.
-
Impact on Biological Activity: N-formylated peptides like For-Met-Ala-Ser-OH are potent chemoattractants for phagocytic leukocytes.[2] Oxidation of the N-terminal methionine can significantly reduce or abolish this biological activity.
-
Reduced Therapeutic Efficacy: For drug development professionals, methionine oxidation is a critical degradation pathway that can compromise the stability, shelf-life, and ultimately, the therapeutic efficacy of a peptide-based drug.
The oxidation of methionine is not a singular event but is influenced by a confluence of factors including exposure to atmospheric oxygen, temperature, pH, and the presence of metal ions. Understanding these triggers is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized For-Met-Ala-Ser-OH. How can I prevent methionine oxidation during the cleavage from the resin?
This is a critical step where oxidation is highly prevalent due to the acidic conditions of cleavage. Standard cleavage cocktails can lead to significant oxidation. We strongly recommend using a specialized cleavage cocktail designed to suppress methionine oxidation. "Reagent H" is a well-established formulation for this purpose.[3][4]
Q2: My mass spectrometry analysis shows a +16 Da peak. What does this mean?
A mass increase of 16 Da is a hallmark of the oxidation of one methionine residue to methionine sulfoxide.[1] This indicates that your peptide sample has been at least partially oxidized.
Q3: Can I reverse methionine oxidation once it has occurred?
Yes, the oxidation of methionine to methionine sulfoxide is reversible. There are established chemical methods to reduce the sulfoxide back to the native thioether. However, it is always preferable to prevent oxidation in the first place.
Q4: How should I store my lyophilized For-Met-Ala-Ser-OH to ensure long-term stability?
For long-term storage, lyophilized peptides should be kept at -20°C or ideally -80°C in a tightly sealed container, protected from light and moisture.[5][6] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation.[7]
Q5: What precautions should I take when preparing a stock solution of For-Met-Ala-Ser-OH?
Peptides in solution are significantly less stable than in their lyophilized form.[8][9] It is advisable to prepare fresh solutions for each experiment. If a stock solution must be prepared, use a sterile, degassed buffer (pH 5-7 is often optimal) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11]
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides detailed protocols and workflows to address specific challenges related to methionine oxidation in For-Met-Ala-Ser-OH.
Proactive Strategy 1: Preventing Oxidation During Solid-Phase Peptide Synthesis (SPPS) Cleavage
The choice of cleavage cocktail is paramount in preventing methionine oxidation during the final step of SPPS.
Caption: Workflow for the in-solution reduction of methionine sulfoxide.
Experimental Protocol: Reduction with N-(methyl)mercaptoacetamide
This protocol is based on established methods for methionine sulfoxide reduction. [12]
-
Dissolution: Dissolve the oxidized peptide in 10% (v/v) aqueous acetic acid. The volume will depend on the solubility of the peptide, but a starting point is 200-1000 µL per mg of peptide.
-
Addition of Reducing Agent: Add 2-10 mg of N-(methyl)mercaptoacetamide per mg of peptide.
-
Incubation: Incubate the solution at 37°C under an inert atmosphere (e.g., nitrogen or argon) for 24 to 36 hours.
-
Monitoring: The progress of the reduction can be monitored by analytical RP-HPLC. The reduced peptide will have a longer retention time than the oxidized form.
-
Lyophilization: Once the reaction is complete, lyophilize the mixture to obtain the crude reduced peptide, which can then be purified by preparative HPLC.
Proactive Strategy 2: Optimal Storage and Handling
Proper storage is crucial for the long-term stability of For-Met-Ala-Ser-OH.
-
Lyophilized Peptide:
-
Long-term: Store at -20°C to -80°C in a desiccated environment. [13][14] * Short-term: Storage at 4°C is acceptable for a few days to weeks. [10] * Handling: Always allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation. [7]After weighing, purge the vial with an inert gas like argon or nitrogen before re-sealing. [15]
-
-
Peptide in Solution:
Analytical Verification: Quantifying Methionine Oxidation
Regularly assessing the oxidative state of your peptide is a key component of quality control.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a readily accessible method to separate the oxidized form of the peptide from the non-oxidized form. The increased polarity of methionine sulfoxide results in a shorter retention time on a C18 column. [14]The relative peak areas can be used to quantify the percentage of oxidation.
-
Mass Spectrometry (MS): As mentioned, MS is a definitive method for identifying methionine oxidation by detecting a mass increase of +16 Da for each oxidized methionine residue. More advanced MS techniques can provide precise quantification of the oxidized species. [16]
Concluding Remarks
The N-terminal methionine of For-Met-Ala-Ser-OH is a key residue for its biological function, but also its Achilles' heel in terms of stability. By understanding the mechanisms of oxidation and implementing the proactive and reactive strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their work with this important peptide. Adherence to these protocols will not only improve the quality and reproducibility of your experimental data but also contribute to the development of more stable and effective peptide-based therapeutics.
References
- AAPPTEC. (n.d.). Technical Support Information Bulletin 1153 - Post Cleavage Reduction of Met(O). AAPPTEC.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.
- Biotage. (2023, February 7).
- Ghesquière, B., Van Breusegem, F., Gevaert, K., & Van Montagu, M. (2007). Quantitative analysis of in vivo methionine oxidation of the human proteome. Journal of proteome research, 6(10), 3893–3901.
- LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
- Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264–275.
- Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., Dhaliwal, K., & Rossi, A. G. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation.
- Gau, L., & Ghaemmaghami, S. (2013). N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. PloS one, 8(1), e54370.
- García-Lara, E., & Carvajal, K. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules (Basel, Switzerland), 28(18), 6549.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Verified Peptides. (2025, June 10). Lyophilized vs Non-Lyophilized Peptides: A Comprehensive Comparison.
- BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage.
- sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?.
- Ho, S., & Tirelli, N. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 964.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Sigma-Aldrich. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Verified Peptides. (n.d.). How to Store Peptides | Best Practices for Researchers.
- Chromatography Online. (2021, November 1). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
- ResearchGate. (2010). (PDF)
- Ghesquière, B., Jonckheere, V., Van Breusegem, F., Gevaert, K., & Van Montagu, M. (2011). Redox proteomics of protein-bound methionine oxidation. Molecular & cellular proteomics : MCP, 10(6), M110.006836.
- ResearchGate. (2015).
- Tirzepatyd Store. (n.d.). Handling and Storage of Synthetic Peptides.
Sources
- 1. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. genscript.com [genscript.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. tirzepatyd.store [tirzepatyd.store]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jpt.com [jpt.com]
- 16. researchgate.net [researchgate.net]
For-Met-Ala-Ser-OH peptide stability at -80°C vs -20°C
Technical Support Center: For-Met-Ala-Ser-OH Stability & Handling
Topic: Stability and Storage Optimization (-80°C vs. -20°C) Product Identity: N-Formyl-Met-Ala-Ser (f-Met-Ala-Ser) Chemical Class: Chemotactic Peptide / Formyl Peptide Receptor (FPR) Agonist
Executive Summary: The -80°C vs. -20°C Verdict
For the peptide For-Met-Ala-Ser-OH , the storage temperature is the single most critical variable determining experimental reproducibility. Because this peptide contains a Methionine (Met) residue and an N-formyl group , it possesses specific chemical vulnerabilities—primarily oxidation and deformylation—that are kinetically suppressed at lower temperatures.
| Storage State | Recommended Temp | Stability Window | Critical Risk Factor |
| Lyophilized (Powder) | -20°C (Acceptable) | 1–2 Years | Hygroscopicity (Moisture uptake) |
| Lyophilized (Powder) | -80°C (Optimal) | > 2 Years | Minimal degradation |
| Solubilized (Stock) | -20°C | < 1 Month | Met-Oxidation (High Risk) |
| Solubilized (Stock) | -80°C | < 6 Months | Freeze-Thaw Shearing |
The Technical Verdict: While -20°C is sufficient for the lyophilized powder, solubilized aliquots must be stored at -80°C to preserve biological potency.[1] The Methionine thioether side chain is highly susceptible to oxidation into Methionine Sulfoxide (Met(O)), which can reduce chemotactic potency by >1000-fold.
Core Stability Analysis: The "Why" Behind the Protocol
To troubleshoot effectively, you must understand the molecular failure modes of For-Met-Ala-Ser-OH.
A. The Methionine Vulnerability (Oxidation)
The biological activity of N-formyl peptides relies heavily on the integrity of the Methionine side chain. In the presence of atmospheric oxygen or dissolved oxidants in solvents (like peroxides in low-grade DMSO), Met oxidizes to Met-Sulfoxide.
-
At -20°C: Reaction kinetics are slow but non-zero. In liquid/frozen matrices, oxygen diffusion can still occur over weeks.
-
At -80°C: The kinetic energy of the system is insufficient to drive the oxidation reaction at a measurable rate over 6 months.
B. The Hydrolysis Risk (Deformylation)
The N-formyl group is essential for receptor binding (FPR recognition). Moisture ingress leads to hydrolysis.[2][3]
-
Mechanism: Water attacks the peptide bonds or the N-formyl bond.
-
Prevention: -80°C freezers generally maintain lower humidity and stop water mobility completely, whereas -20°C "frost-free" units cycle temperature, causing micro-thawing and condensation.
Visualizing Failure Pathways
The following diagram illustrates the degradation pathways and the decision logic for storage to prevent them.
Caption: Degradation pathways for N-formyl peptides. Storage at -80°C kinetically traps the peptide, inhibiting the transition to inactive oxidized or deformylated states.
Troubleshooting Guide (Q&A)
Issue 1: Loss of Biological Potency
User Question: "My chemotaxis assay worked last month, but today the cells aren't migrating towards the peptide. I stored the stock at -20°C."
Root Cause: Methionine Oxidation. You likely have a mixture of For-Met-Ala-Ser and For-Met(O)-Ala-Ser. The oxidized form does not fit the FPR binding pocket efficiently. Diagnostic: Run LC-MS. Look for a mass shift of +16 Da (Oxygen addition). Solution:
-
Discard the current stock.
-
Reconstitute a fresh lyophilized vial.
-
Protocol Change: Store all future solubilized aliquots at -80°C. Use single-use aliquots to avoid freeze-thaw cycles.
Issue 2: Solubility & "Gelling"
User Question: "I tried dissolving the peptide in PBS, but it looks cloudy or formed a gel."
Root Cause: Hydrophobic Aggregation. Although Serine is polar, the N-formyl group and the Met-Ala sequence create a hydrophobic core that can aggregate in high-salt buffers (like PBS) before fully dispersing. Solution:
-
Dissolve in organic solvent first: Dissolve the peptide in a small volume of high-grade DMSO (Dimethyl Sulfoxide) or DMF to ensure complete solubilization.
-
Dilute: Slowly add this concentrate to your aqueous buffer (e.g., PBS) while vortexing. Keep the final DMSO concentration < 0.1% to avoid cytotoxicity in cell assays.
-
Note: Ensure the DMSO is fresh and high-grade (low peroxide) to prevent immediate oxidation of the Methionine.
Issue 3: Mass Spec Discrepancies
User Question: "I see a peak at [M-28] in my mass spec data."
Root Cause: Deformylation. Loss of the formyl group (CHO, mass ~29 Da, but often observed as loss of CO or similar fragmentation depending on ionization) indicates acid-catalyzed hydrolysis or enzymatic contamination. Solution: Check the pH of your solvent.[4][5] Avoid storing the peptide in acidic buffers (pH < 5) for long periods.
Optimized Handling Protocols
Protocol A: Reconstitution for Long-Term Stability
Objective: Create a stock solution that survives -80°C storage without degradation.
-
Equilibration: Remove the lyophilized vial from the freezer and let it sit at room temperature for 20 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the powder, causing immediate hydrolysis.[2]
-
-
Solvent Selection: Use Anhydrous DMSO or Degassed Buffer .
-
Why? Degassing removes dissolved oxygen, protecting the Met residue.
-
-
Dissolution: Add solvent and vortex gently. Ensure the solution is perfectly clear.
-
Inert Gas Overlay: Gently blow Nitrogen or Argon gas into the vial headspace before closing.
-
Why? Displaces oxygen.
-
Protocol B: Aliquoting Strategy
Objective: Eliminate Freeze-Thaw damage.[6]
-
Do not freeze the entire bulk stock.
-
Divide the stock into single-use aliquots (e.g., 10 µL or 50 µL) in sterile, O-ring screw-cap cryovials.
-
Place aliquots immediately into -80°C .
-
Thawing: When needed, thaw one aliquot. Use it immediately. Discard any remainder. Do not refreeze.
References
-
MedChemExpress. N-Formyl-Met-Ala-Ser Product Data Sheet. (Provides specific stability windows: 6 months at -80°C vs 1 month at -20°C).
-
Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Proteins. (General consensus on Met-peptide oxidation and temperature dependence).
-
Bachem. Care and Handling of Peptides. (Highlights the +16 Da oxidation shift and hygroscopic nature of lyophilized peptides).
-
National Institutes of Health (NIH). Structural basis for recognition of N-formyl peptides. (Explains the biological necessity of the Formyl-Met interaction for receptor activation).
-
LifeTein. Peptide Storage & Stability: A Definitive Guide. (Detailed thermodynamics of lyophilized vs. solution storage).
Sources
Technical Support Center: Troubleshooting Low Neutrophil Response to fMAS-OH
Welcome to the technical support center for troubleshooting experiments involving the synthetic N-formylated peptide, For-Met-Ala-Ser-OH (fMAS-OH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low or inconsistent neutrophil responses to this potent chemoattractant.
I. Frequently Asked Questions (FAQs)
Q1: What is fMAS-OH and how does it activate neutrophils?
A: For-Met-Ala-Ser-OH (fMAS-OH) is a synthetic N-formylated peptide that mimics bacterial- and mitochondrial-derived proteins.[1][2] These molecules are recognized as danger signals by the innate immune system.[2] fMAS-OH specifically binds to and activates the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) highly expressed on the surface of neutrophils.[1][3] This interaction triggers a cascade of intracellular signaling events, leading to canonical neutrophil functions such as chemotaxis (directed migration), degranulation (release of antimicrobial proteins), and the production of reactive oxygen species (ROS) to eliminate pathogens.[3][4]
Q2: I'm not seeing a strong response. What is a typical effective concentration for fMAS-OH?
A: The effective concentration of fMAS-OH can vary depending on the specific assay and experimental conditions. However, for many neutrophil functions, subnanomolar to micromolar concentrations are typically effective. For instance, chemotaxis is often induced by subnanomolar concentrations, while degranulation and superoxide production may require micromolar concentrations.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Could the issue be with my batch of fMAS-OH?
A: Absolutely. The purity and integrity of the peptide are critical for obtaining a robust and reproducible neutrophil response. Ensure that the fMAS-OH is from a reputable supplier and has been stored correctly, typically desiccated at -20°C or lower to prevent degradation. It is also crucial to properly solubilize the peptide, often in a vehicle like DMSO, and then dilute it to the final working concentration in your assay buffer.
Q4: How much variability in neutrophil response should I expect between different donors?
A: Significant donor-to-donor variability in neutrophil function is a well-documented phenomenon.[6][7][8] This inherent biological variation can lead to differences in the magnitude of responses to stimuli like fMAS-OH.[7] It is considered a best practice to perform experiments with neutrophils isolated from multiple healthy donors to ensure that your observations are not specific to a single individual. Some individuals may consistently have neutrophils that are either "high" or "low" responders to various stimuli.[7][9]
II. In-Depth Troubleshooting Guides
A diminished neutrophil response to fMAS-OH can be frustrating. This guide provides a systematic approach to pinpoint the source of the problem, categorized by experimental stage.
Guide 1: Pre-Analytical Stage - Cell Health and Reagent Quality
The foundation of any successful neutrophil experiment is the quality of the cells and reagents.
1.1 Neutrophil Isolation and Viability
Issue: Neutrophils are notoriously sensitive and can become activated or apoptotic during the isolation process, rendering them unresponsive to subsequent stimulation.[10][11][12]
Troubleshooting Steps:
-
Evaluate Your Isolation Method: Different isolation techniques can impact the activation state and responsiveness of neutrophils.[10][11][12]
-
Density Gradient Centrifugation (e.g., Ficoll-Paque): While common, this method can sometimes lead to neutrophil activation, especially if it involves red blood cell (RBC) lysis.[10][11][12] Neutrophils isolated with methods requiring RBC lysis may show decreased responses to weaker stimuli.[10]
-
Immunomagnetic Negative Selection: This method often yields a population of quiescent, "untouched" neutrophils that are more responsive to stimuli.[10][11][12]
-
-
Minimize Handling Time: Aim to complete the neutrophil isolation as quickly as possible, ideally within an hour of blood collection, to prevent artificial activation and apoptosis.[12][13]
-
Assess Viability and Purity: Always check the viability (e.g., using Trypan Blue) and purity of your neutrophil preparation. Viability should be >95%. Low viability will directly lead to a poor response.
1.2 Reagent Preparation and Storage
Issue: Improperly prepared or stored fMAS-OH can lose its activity.
Troubleshooting Steps:
-
Confirm Solubilization: Ensure the fMAS-OH is fully dissolved in the recommended solvent (e.g., DMSO) before making aqueous dilutions. Incomplete solubilization will lead to inaccurate concentrations.
-
Check for Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the peptide. Aliquot your stock solution into single-use volumes.
-
Verify Final Concentration: Double-check your dilution calculations to ensure you are using the intended final concentration of fMAS-OH in your assay.
Guide 2: Analytical Stage - Assay-Specific Problems
Even with healthy cells and active reagents, the specifics of your assay can influence the outcome.
2.1 Chemotaxis Assays
Issue: Neutrophils are not migrating towards the fMAS-OH gradient.
Troubleshooting Steps:
-
Calcium Availability: Intracellular calcium mobilization is essential for neutrophil migration.[14] Ensure your assay buffer contains physiological concentrations of calcium.
-
Receptor Desensitization: Prolonged exposure to chemoattractants can lead to GPCR desensitization, where the receptor becomes unresponsive to further stimulation.[15] Ensure your experimental design minimizes pre-exposure of neutrophils to fMAS-OH before the chemotaxis measurement.
-
Hierarchical Signaling: Neutrophils prioritize certain chemoattractant signals over others.[16][17] If your assay medium contains other chemoattractants, it could interfere with the response to fMAS-OH.
2.2 Reactive Oxygen Species (ROS) Production Assays
Issue: Low or absent ROS production upon fMAS-OH stimulation.
Troubleshooting Steps:
-
Assay Sensitivity: Ensure your detection method (e.g., luminol- or isoluminol-based chemiluminescence, fluorescent probes like DCFH-DA) is sensitive enough to detect the expected level of ROS production.
-
Kinetics of the Response: The fMLP-induced ROS response is typically rapid, peaking around 60 seconds after stimulation.[18] Make sure your measurement window is appropriate to capture this peak.
-
Extracellular vs. Intracellular ROS: fMAS-OH stimulation primarily triggers the release of extracellular ROS.[18] Your assay should be optimized to detect this.
2.3 Degranulation Assays
Issue: Little to no release of granular contents (e.g., myeloperoxidase (MPO), elastase) after fMAS-OH stimulation.
Troubleshooting Steps:
-
Granule Type: Neutrophils contain different types of granules that are released in a hierarchical manner.[19] Ensure you are assaying for a marker that is expected to be released in response to fMAS-OH. MPO from azurophilic granules is a common marker.[20]
-
Assay Method: The measurement of released granular proteins can be challenging as they can stick to cell surfaces and plasticware.[21] Consider methods that measure the enzymatic activity of the released proteins in the supernatant or use flow cytometry to detect the expression of granule membrane proteins on the cell surface.[20]
-
Stimulus Strength: Degranulation often requires a stronger stimulus compared to chemotaxis.[5] You may need to use a higher concentration of fMAS-OH for this assay.
Guide 3: Post-Analytical Stage - Data Interpretation
Issue: The data is noisy, inconsistent, or difficult to interpret.
Troubleshooting Steps:
-
Incorporate Proper Controls:
-
Negative Control: Unstimulated neutrophils to establish a baseline.
-
Positive Control: A known potent neutrophil activator (e.g., Phorbol 12-myristate 13-acetate - PMA) to confirm that the cells are capable of responding.
-
Vehicle Control: Neutrophils treated with the same concentration of the solvent used to dissolve fMAS-OH (e.g., DMSO) to rule out any solvent effects.
-
-
Statistical Analysis: Due to donor variability, it is important to use appropriate statistical methods to analyze your data, especially when comparing results across different experiments or donors.
III. Key Signaling and Experimental Workflows
fMAS-OH Signaling Pathway in Neutrophils
The binding of fMAS-OH to FPR1 initiates a signaling cascade that is crucial for neutrophil activation.
Caption: fMAS-OH binds to FPR1, activating a G-protein signaling cascade.
Troubleshooting Workflow
A logical approach to diagnosing the root cause of a low neutrophil response.
Caption: A systematic workflow for troubleshooting low neutrophil response.
IV. Standardized Protocols
Protocol 1: Human Neutrophil Isolation using Density Gradient
This protocol is a standard method for isolating neutrophils from peripheral blood.[22][23][24]
Materials:
-
Anticoagulated (e.g., EDTA, Heparin) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque PLUS)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Dilute whole blood 1:1 with room temperature HBSS.
-
Carefully layer the diluted blood over the density gradient medium in a conical tube. The typical ratio is 2:1 of diluted blood to gradient medium.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[22][24]
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
The pellet at the bottom contains neutrophils and contaminating RBCs.
-
Resuspend the pellet in HBSS.
-
Perform RBC lysis according to the manufacturer's instructions for the lysis buffer. This usually involves a short incubation followed by the addition of a wash buffer.
-
Centrifuge the cells at 250 x g for 5 minutes.[22]
-
Discard the supernatant and resuspend the neutrophil pellet in your desired assay buffer.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue).
Protocol 2: ROS Production Assay using Chemiluminescence
This protocol measures the extracellular production of ROS from stimulated neutrophils.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Luminol or Isoluminol solution
-
Horseradish Peroxidase (HRP) - often used with luminol
-
fMAS-OH stock solution
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Resuspend isolated neutrophils in the assay buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
In each well of the 96-well plate, add your detection reagents (e.g., luminol and HRP).
-
Add 50 µL of the neutrophil suspension to each well.
-
Allow the plate to equilibrate in the luminometer at 37°C for 5-10 minutes.
-
Program the luminometer to inject the fMAS-OH stimulus and immediately begin reading luminescence kinetically over 30-60 minutes.
-
Include appropriate controls: unstimulated cells (baseline), vehicle control, and a positive control (e.g., PMA).
-
Analyze the data by calculating the area under the curve or the peak luminescence for each condition.
V. Summary Data Table
The following table provides an example of expected outcomes and common troubleshooting observations.
| Parameter | Expected Result with fMAS-OH | Common Low-Response Observation | Potential Cause(s) |
| Chemotaxis | Dose-dependent migration towards fMAS-OH | No significant migration over baseline | Poor cell viability, receptor desensitization, inactive fMAS-OH |
| ROS Production | Rapid, transient burst of luminescence/fluorescence | Flat kinetic curve, no peak | Poor cell viability, inappropriate assay timing, exhausted cells |
| Degranulation (MPO release) | Increased MPO activity in supernatant vs. control | No significant increase in MPO activity | Insufficient stimulus concentration, poor cell viability, assay insensitivity |
| Positive Control (PMA) | Strong, sustained response in all assays | Weak or no response | Systemic issue with cell health or assay reagents |
VI. References
-
fMLP Signaling in Neutrophils. (n.d.). GeneGlobe - QIAGEN. Retrieved from [Link]
-
Dahlgren, C., Karlsson, A., & Bylund, J. (2007). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Clinical and Experimental Immunology, 147(3), 500-508.
-
Lefevre, S., Knosp, C., & Le-Moël, G. (2019). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology, 10, 223.
-
Naumenko, V., Tkachuk, V., & Kaidashev, I. (2023). Isolation methods determine human neutrophil responses after stimulation. Frontiers in Immunology, 14, 1276843.
-
Naumenko, V., Tkachuk, V., & Kaidashev, I. (2023). Isolation methods determine human neutrophil responses after stimulation. ResearchSquare.
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (2018). Frontiers in Immunology, 9, 1932.
-
Oh, C., Li, L., Verma, A., Reuven, A. D., Miao, E. A., Bliska, J. B., & Aachoui, Y. (2022). Neutrophil inflammasomes sense the subcellular delivery route of translocated bacterial effectors and toxins. Cell Reports, 41(8), 111688.
-
Neutrophils in Health and Disease: From Receptor Sensing to Inflammasome Activation. (2023). International Journal of Molecular Sciences, 24(7), 6333.
-
Divergent mechanisms of inflammasome activation in neutrophil early response and inflammation. (2022). Nature Immunology, 23(12), 1673-1675.
-
Neutrophil chemoattractant receptors in health and disease: double-edged swords. (2019). Cellular & Molecular Immunology, 16(5), 443-450.
-
A New Assay to Monitor the Degranulation Process in Phagocytizing Human Neutrophils. (2003). Journal of Immunological Methods, 279(1-2), 127-136.
-
The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome. (2023). Frontiers in Immunology, 14, 1118671.
-
Neutrophil Isolation Protocol. (2017). Journal of Visualized Experiments, (128), e56434.
-
Understanding the Relationship Between Neutrophil Function and Demographic Variables. (2022). Journal of Immunotoxicology, 19(1), 1-8.
-
Neutrophil inflammasomes sense the subcellular delivery route of translocated bacterial effectors and toxins. (2022). Cell Reports, 41(8), 111688.
-
Signaling by neutrophil G protein-coupled receptors that regulate the release of superoxide anions. (2021). Journal of Leukocyte Biology, 110(5), 827-841.
-
Variation in Neutrophil Function Among Healthy Subjects Influences Response to Bacteria. (2020). Blood, 136(Supplement 1), 1-2.
-
Neutrophil Degranulation of Azurophil and Specific Granules. (2018). Methods in Molecular Biology, 1813, 115-125.
-
Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function. (2022). Frontiers in Immunology, 13, 821210.
-
Simplified Neutrophil Isolation Protocol. (2018). ClinMed International Library.
-
Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors. (2022). eLife, 11, e75955.
-
Macrophage Inflammasome Activation Drives Anti-inflammatory Responses via Neutrophil-Derived ASC Speck Transfer and Gasdermin-Dependent Caspase-1 Inhibition. (2023). bioRxiv.
-
Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions. (2020). ACS Pharmacology & Translational Science, 3(2), 200-211.
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. (2022). The FASEB Journal, 36(11), e22598.
-
Neutrophil chemotaxis. (2018). ResearchGate.
-
Is there a way to isolate neutrophils from peripheral blood by using the Ficoll Paque? (2020). ResearchGate.
-
Endotoxin-induced autocrine ATP signaling inhibits neutrophil chemotaxis through enhancing myosin light chain phosphorylation. (2017). Proceedings of the National Academy of Sciences, 114(17), E3443-E3452.
-
Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function. (2022). Frontiers in Immunology, 13, 821210.
-
Donor neutrophil activation and transforming growth factor-β1 modulation induced by donor apheresis procedures. (2014). Blood Transfusion, 12(Suppl 1), s123-s128.
-
G protein coupled pattern recognition receptors expressed in neutrophils: Recognition, activation/modulation, signaling and receptor regulated functions. (2023). Immunological Reviews, 314(1), 108-132.
-
Response of human neutrophils to formyl-peptide modified at the terminal amino and carboxyl groups. (1983). Immunopharmacology, 6(1), 1-10.
-
FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]
-
Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. (2024). bioRxiv.
-
The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome. (2023). ResearchGate.
-
Manipulating neutrophil degranulation as a bacterial virulence strategy. (2020). ResearchGate.
-
Studying Neutrophil Function in vitro: Cell Models and Environmental Factors. (2021). Cells, 10(1), 185.
-
Isolation and Functional Analysis of Human Neutrophils. (2017). Current Protocols in Immunology, 119, 7.23.1-7.23.12.
-
What is the treatment for chemotherapy-induced neutropenia? (2022). MedicalNewsToday.
-
Manipulating neutrophil degranulation as a bacterial virulence strategy. (2020). PLoS Pathogens, 16(12), e1009054.
-
Structures of FPR/FPRL1 probes: cross-reactive fluorescent peptide... (2017). ResearchGate.
-
Neutrophil functional heterogeneity is a fixed phenotype and is associated with distinct gene expression profiles. (2020). JCI Insight, 5(19), e138902.
-
Video: Simplified Human Neutrophil Extracellular Traps NETs Isolation and Handling. (2014). JoVE.
-
N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. (2023). Annals of the Rheumatic Diseases, 82(9), 1198-1207.
-
Basic characteristics of the neutrophil receptors that recognize formylated peptides, a danger-associated molecular pattern generated by bacteria and mitochondria. (2016). Molecular Immunology, 76, 26-38.
Sources
- 1. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. uniprot.org [uniprot.org]
- 6. Understanding the Relationship Between Neutrophil Function and Demographic Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil functional heterogeneity is a fixed phenotype and is associated with distinct gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation methods determine human neutrophil responses after stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation methods determine human neutrophil responses after stimulation. - Research - Institut Pasteur [research.pasteur.fr]
- 12. Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manipulating neutrophil degranulation as a bacterial virulence strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinmedjournals.org [clinmedjournals.org]
- 24. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Peptide Adsorption in Chemotaxis Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide adsorption to plasticware during chemotaxis assays. Uncontrolled peptide loss due to non-specific binding is a critical factor that can lead to inconsistent, unreliable, and misleading results. This resource provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the accuracy and reproducibility of your chemotaxis experiments.
Understanding the Problem: The Critical Impact of Peptide Adsorption
Chemotaxis, the directed migration of cells in response to a chemical gradient, is fundamental to processes ranging from immune surveillance to cancer metastasis. In vitro chemotaxis assays, such as the Boyden chamber assay, rely on the establishment of a stable and predictable chemoattractant gradient to elicit a cellular response.[1][2] Peptides are a major class of chemoattractants, but their amphipathic and often charged nature makes them prone to adsorbing to surfaces.[3]
When a peptide solution is introduced into standard plasticware (e.g., microplates, pipette tips, tubes), a significant fraction of the peptide can become irreversibly bound to the hydrophobic plastic surface. This phenomenon has two detrimental consequences for your chemotaxis assay:
-
Disruption of the Chemotactic Gradient: The non-specific binding of the peptide to the surfaces of the assay chamber (e.g., the underside of the porous membrane, the lower chamber walls) disrupts the formation of a stable and uniform concentration gradient.[2] This can lead to high variability between replicate wells and poor reproducibility of the assay.
The following diagram illustrates how peptide adsorption can interfere with the establishment of a proper chemotactic gradient in a Boyden chamber assay.
Caption: Peptide Adsorption Disrupts Chemotactic Gradient Formation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to peptide adsorption in chemotaxis assays.
Q1: My chemotaxis assay results are highly variable and not reproducible. Could peptide adsorption be the cause?
A1: Yes, high variability is a classic symptom of uncontrolled peptide adsorption. When the peptide binds non-uniformly to the plastic surfaces of your assay wells, it creates inconsistent concentration gradients across your plate. This leads to erratic cell migration and poor reproducibility between replicate wells and experiments. It is crucial to ensure that the chemotactic gradient remains stable throughout the experiment.[2]
Q2: I am not observing a chemotactic response even at high peptide concentrations. What could be the problem?
A2: If you are confident that your cells are healthy and responsive, the lack of a chemotactic response often points to a significant loss of the peptide from your solution. At low concentrations, a substantial portion of the peptide can be adsorbed, effectively reducing the active concentration below the threshold required to elicit cell migration. This is particularly problematic for potent chemoattractants that are active at nanomolar or picomolar concentrations.
Q3: Which type of plasticware is best for working with peptides? Polystyrene or polypropylene?
A3: For minimizing peptide adsorption, polypropylene is generally superior to polystyrene .[3] Studies have shown significantly better recovery of various peptides from polypropylene surfaces compared to polystyrene.[3] For example, the recovery of peptide YY (PYY) was found to be 62.2% from polypropylene tubes versus only 9.3% from polystyrene tubes.[3] While polystyrene offers better optical clarity, its higher binding affinity for many peptides makes it a less suitable choice for sensitive chemotaxis assays.[5][6][7]
Data Summary: Peptide Recovery from Different Plastic Types
| Plastic Type | Key Advantages | Key Disadvantages for Peptide Assays | Peptide Binding Potential |
| Polypropylene (PP) | Chemically inert, resistant to solvents, higher impact strength.[7][8] | Can be less clear than polystyrene. | Lower peptide binding.[3][9] |
| Polystyrene (PS) | High optical clarity.[5][6][7] | Higher potential for peptide adsorption.[3][10] | Higher peptide binding. |
Q4: I've heard about "low-bind" plasticware. Is it effective?
A4: Yes, commercially available low-bind or ultra-low binding tubes and plates are highly recommended for working with peptides.[9][11] These products are made from modified polypropylene or have proprietary surface coatings that create a hydrophilic layer, repelling hydrophobic peptides and preventing them from adsorbing to the plastic.[12] While they are more expensive than standard plasticware, the increased accuracy and reproducibility they provide often justify the cost, especially for high-value experiments.
Q5: How can I prevent peptide adsorption without purchasing specialized low-bind plasticware?
A5: Surface passivation, or "blocking," is a cost-effective and highly effective strategy. This involves pre-coating the plasticware with an inert protein or detergent to occupy the non-specific binding sites, thus preventing your peptide of interest from adsorbing.
Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein for blocking. A pre-incubation with a BSA solution can significantly improve peptide recovery.[3] A 1 mg/mL solution of BSA has been shown to be effective.[13]
-
Detergents (e.g., Tween-20): Non-ionic detergents like Tween-20 can also be effective at preventing non-specific binding.[14][15] They work by coating the hydrophobic plastic surface and can also help to keep hydrophobic peptides in solution.[4]
-
Polyethylene Glycol (PEG): Coating surfaces with PEG, a process known as PEGylation, creates a hydrophilic layer that is very effective at preventing protein and peptide adsorption.[16][17]
Preventative Measures: Protocols and Best Practices
Proactive measures are the best defense against peptide adsorption. The following protocols and best practices should be integrated into your standard workflow for chemotaxis assays.
Protocol 1: Passivation of Plasticware with Bovine Serum Albumin (BSA)
This protocol is suitable for pre-treating microplates, pipette tips, and tubes.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V, protease-free
-
Phosphate-Buffered Saline (PBS), sterile
-
Plasticware to be treated (e.g., 96-well chemotaxis plate)
Procedure:
-
Prepare a 1% (w/v) BSA solution in sterile PBS (e.g., 1 gram of BSA in 100 mL of PBS). Filter-sterilize the solution through a 0.22 µm filter.
-
Add the 1% BSA solution to all plasticware that will come into contact with your peptide.
-
For a 96-well plate, add 100 µL to each well.
-
For pipette tips, aspirate and dispense the BSA solution several times.
-
For tubes, fill them to at least 50% of their volume.
-
-
Incubate for at least 2 hours at room temperature, or overnight at 4°C. Ensure all surfaces are in contact with the solution.
-
Just before use, aspirate the BSA solution completely.
-
Do not wash the plasticware after this step. The adsorbed layer of BSA is what prevents peptide binding.
-
Immediately add your peptide solutions to the BSA-coated plasticware.
Protocol 2: Using Tween-20 as a Blocking Additive
This protocol involves adding a low concentration of Tween-20 directly to your peptide solutions.
Materials:
-
Tween-20 (Polysorbate 20)
-
Your prepared peptide stock solution and assay media
Procedure:
-
Prepare a 10% (v/v) stock solution of Tween-20 in sterile water.
-
When preparing your final peptide dilutions in your assay medium, add Tween-20 to a final concentration of 0.01% to 0.1% (v/v).
-
Important: Run a control experiment to ensure that the concentration of Tween-20 used does not affect cell viability or motility. While generally biocompatible at these low concentrations, it's essential to verify this for your specific cell type.
Workflow for a Controlled Chemotaxis Experiment
The following diagram outlines a workflow that incorporates best practices for minimizing peptide adsorption.
Caption: Recommended workflow incorporating surface passivation.
Concluding Remarks
By understanding the mechanisms of peptide adsorption and implementing the appropriate preventative measures, you can significantly improve the quality and reliability of your chemotaxis assay data. The choice between using low-bind plasticware and implementing a passivation protocol will depend on your specific experimental needs and budget. However, acknowledging and addressing the issue of non-specific peptide binding is a critical step toward generating robust and reproducible scientific findings.
References
- Vertex AI Search. (2020, July 16). Polystyrene vs. Polypropylene: Which Tubes Are Best for Your Research?
- Reimer, A. K., et al. (n.d.). The importance of using the optimal plastic and glassware in studies involving peptides. Journal of Peptide Science.
- NBS Scientific. (n.d.). ULTRA LOW BINDING TUBES.
- Brash, J. L., et al. (n.d.). Effects of Tween 20 on the desorption of proteins from polymer surfaces.
- Azenta Life Sciences. (n.d.).
- Integrated DNA Technologies. (n.d.). Will I lose more oligo resuspending in polystyrene or polypropylene tubes?
- M2 Sci. (2020, January 8). Polypropylene vs Polystyrene.
- Greiner Bio-One. (n.d.).
- Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE, 10(5), e0122419.
- Vertex AI Search. (2020, July 16). Polystyrene vs. Polypropylene: Which Tubes Are Best for Your Research?
- Reddit. (2024, July 12). Loss of mass spec signal over time as peptides stick to plastic / glass.
- ResearchGate. (2014, November 19).
- LGC Group. (n.d.). LC-MS/MS bioanalysis of peptides – How to manage non specific binding?
- Chandradoss, S. D., et al. (2014). Surface Passivation for Single-molecule Protein Studies. Journal of Visualized Experiments, (86), 50549.
- PubMed. (n.d.).
- PubMed Central. (n.d.).
- Cell Biolabs, Inc. (n.d.). FAQ: Chemotaxis Assays.
- PubMed. (2010, January 1). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces.
- bioRxiv. (2026, January 7). Rapid and improved surface passivation method for Single-Molecule experiments.
- Amuza Inc. (n.d.).
- Cell Guidance Systems. (2024, November 4).
Sources
- 1. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 2. cellgs.com [cellgs.com]
- 3. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 5. chemtech-us.com [chemtech-us.com]
- 6. m2sci.com [m2sci.com]
- 7. Advantages of PET Tube Products [pt.xiangyiintl.com]
- 8. Low DNA Binding Plates | Azenta Life Sciences [azenta.com]
- 9. nbsscientific.com [nbsscientific.com]
- 10. idtdna.com [idtdna.com]
- 11. stellarscientific.com [stellarscientific.com]
- 12. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 13. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Effects of Tween 20 on the desorption of proteins from polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
Technical Support Center: For-Met-Ala-Ser-OH Solubility & Stability Guide
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
For-Met-Ala-Ser-OH (f-Met-Ala-Ser) is a chemotactic peptide analog often used in research involving Formyl Peptide Receptors (FPRs).[1] While structurally similar to the canonical f-Met-Leu-Phe (fMLP), its specific solubility profile is dictated by the interplay between its hydrophobic N-terminus and ionizable C-terminus.[1]
The Core Issue: Users frequently report precipitation when reconstituting this peptide directly in aqueous buffers (like PBS) or upon storage. This is rarely a quality control failure but rather a physicochemical inevitability driven by the peptide's isoelectric properties and the oxidation sensitivity of the Methionine residue.
Physicochemical Profile
| Parameter | Data | Implication |
| Sequence | N-Formyl-Met-Ala-Ser-OH | N-terminus is blocked (uncharged).[1][2] |
| Molecular Weight | 335.38 g/mol | Small molecule, but prone to stacking. |
| Hydrophobicity | Mixed (Met/Ala = Hydrophobic, Ser = Polar) | Amphipathic nature leads to micelle-like aggregation.[1] |
| Net Charge (pH 7) | -1 (C-terminal Carboxyl) | Soluble in neutral/basic pH.[1][3] |
| Net Charge (pH < 4) | 0 (Neutral) | High Risk of Precipitation. |
Diagnostic & Decision Logic (The "Why")
Before attempting reconstitution, you must understand the solubility logic gate.[4][5] The N-formyl group removes the positive charge typically found at a peptide's N-terminus.[1] Consequently, this peptide behaves as an acid .
Solubility Logic Gate
The following diagram illustrates the decision process for solvent selection based on the peptide's charge state.
Figure 1: Solubility Logic Gate.[1] Note that acidic environments neutralize the C-terminus, leading to immediate precipitation due to lack of repulsive electrostatic forces.
The "DMSO-First" Reconstitution Protocol[1]
Do not dissolve directly in PBS or water. The rate of dissolution in water is often slower than the rate of aggregation. Once aggregates form (hydrophobic collapse), they are thermodynamically stable and difficult to redissolve.
Reagents Required[3][4][5][6][8][11][12]
-
Solvent: High-grade DMSO (Dimethyl Sulfoxide), anhydrous (≥99.9%).[1]
-
Gas: Nitrogen or Argon stream (Essential for Methionine stability).[1]
Step-by-Step Methodology
-
Equilibration: Allow the peptide vial to warm to room temperature before opening. This prevents condensation, which can hydrolyze the peptide.
-
Primary Solubilization (The Master Stock):
-
Add DMSO to the vial to achieve a concentration of 10 mM to 25 mM .
-
Why? DMSO solvates the hydrophobic Met/Ala side chains and prevents intermolecular hydrogen bonding.
-
Action: Vortex vigorously for 30 seconds. The solution should be crystal clear.
-
Troubleshooting: If cloudy, sonicate in a water bath for 2 minutes.
-
-
Secondary Dilution (Working Solution):
-
Dilute the DMSO stock into your assay buffer (e.g., PBS pH 7.4).
-
Crucial Rule: Ensure the final DMSO concentration is < 0.1% (or as tolerated by your cells) and the buffer pH remains > 7.0.
-
Dropwise Addition: Add the DMSO stock into the stirring buffer, not the other way around, to prevent local high-concentration shock precipitation.
-
Stability & Storage: The Methionine Factor[5][7]
The presence of Methionine (Met) makes this peptide highly susceptible to oxidation, converting it to For-Met(O)-Ala-Ser-OH .[1] The sulfoxide form is more polar and often biologically inactive or has significantly reduced potency at the FPR receptor.
Oxidation Prevention Workflow
Figure 2: Methionine Protection Workflow.[1] Displacing oxygen with inert gas is critical to maintaining the thioether side chain.
Frequently Asked Questions (Technical FAQ)
Q1: My stock solution in PBS turned cloudy after 24 hours at 4°C. Can I fix it?
-
Diagnosis: This is likely "salting out" or slow hydrophobic aggregation.[1] The peptide is thermodynamically unstable in high-salt aqueous environments over time.[1]
-
Solution: Do not filter (you will lose the peptide). Add a small volume of 0.1 M NH4OH (Ammonium Hydroxide) dropwise until clear, or add DMSO up to 5% if your assay permits. For future experiments, prepare fresh working solutions from a frozen DMSO stock daily.
Q2: Can I use TCEP or DTT to prevent Methionine oxidation?
-
Technical Insight: TCEP and DTT are reducing agents used primarily for disulfide bonds (Cysteine).[1] While they can theoretically reduce Met-sulfoxide back to Met, the reaction is kinetically slow and inefficient without specific enzymes (MsrA/B).
-
Recommendation: No. Rely on prevention (Argon/Nitrogen overlay) rather than chemical reversal.[1] Reducing agents may also interfere with downstream cellular assays.[1]
Q3: Why does the protocol forbid acidic buffers?
-
Mechanism: The isoelectric point (pI) of For-Met-Ala-Ser-OH is driven by the C-terminus (pKa ~3.1).[1] In acidic buffers (pH < 4), the carboxyl group becomes protonated (COOH). With the N-terminus already blocked by the Formyl group, the peptide loses its only charge, becoming neutral. Neutral peptides have minimal solubility in water and will precipitate immediately.
Q4: Is the peptide light-sensitive?
-
Yes. Methionine oxidation is photo-catalyzed.[1] Store lyophilized powder and stocks in amber vials or wrapped in foil.
References & Authoritative Grounding
-
GenScript. Peptide Solubility Guidelines. (General principles for assigning charge and solvent selection based on amino acid composition).
-
Sigma-Aldrich (Merck). Solubility Guidelines for Peptides.[1] (Authoritative source on the "Organic First" dissolution strategy).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7408277, For-Met-Ala-Ser-OH.[1] (Verification of chemical structure and physicochemical properties).[1][2][7]
-
[1]
-
-
Kim, G. et al. (2023). Methionine Oxidation in Peptides.[1] ACS Omega.[1] (Detailed mechanisms of Methionine oxidation and prevention strategies).
-
[1]
-
Sources
- 1. Methionyl-alanyl-serine | C11H21N3O5S | CID 444641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. For-Met-Ala-Ser-OH | C12H21N3O6S | CID 7408277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. jpt.com [jpt.com]
- 6. biocat.com [biocat.com]
- 7. Ser-Ala-Met | C11H21N3O5S | CID 145457657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: For-Met-Ala-Ser-OH Analysis
Topic: Degradation Product Analysis & Troubleshooting Target Analyte: N-Formyl-Met-Ala-Ser-OH (fMAS) Primary Application: Peptide Deformylase (PDF) Substrate / Chemotactic Peptide Analog
Introduction: The Stability Paradox of fMAS
Welcome to the technical support hub for For-Met-Ala-Ser-OH . As a Senior Application Scientist, I often see researchers struggle with this molecule not because of its complexity, but because of its dual-susceptibility.
You are likely using this peptide for one of two reasons:
-
PDF Assays: As a substrate to measure Peptide Deformylase activity (common in antibiotic discovery).[1][2]
-
Immunology: As a neutrophil chemoattractant (FPR agonist).
The Core Challenge: This peptide has two "Achilles' heels":
-
The Thioether (Methionine): Highly prone to oxidation (+16 Da).
-
The N-Formyl Group: Susceptible to enzymatic (PDF) or acid-catalyzed deformylation (-28 Da).
This guide provides the diagnostic frameworks to distinguish between biological processing and unwanted chemical degradation.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Issue: "I see a 'Ghost Peak' eluting before my main peptide peak."
Diagnosis: Methionine Oxidation (Met-Sulfoxide formation).[3][4][5] Methionine is the most unstable residue in this sequence. When oxidized to Methionine Sulfoxide (Met(O)), the peptide becomes significantly more polar, causing it to elute earlier on Reversed-Phase (C18) columns.
Troubleshooting Protocol
| Parameter | Standard Condition | The "Ghost Peak" Signature |
| Retention Time ( | Main Peak ( | |
| Peak Shape | Sharp, Symmetrical | Often split (diastereomers of sulfoxide) |
| UV Spectrum | Max ~210-214 nm | Identical to parent (peptide bond) |
Step-by-Step Resolution:
-
Check Your Mobile Phase:
-
Cause: Dissolved oxygen in mobile phases can oxidize Met on-column.
-
Fix: Degas solvents thoroughly. Use an inline degasser.
-
-
Analyze Sample Prep:
-
Cause: Peroxides in aged PEG or Tween detergents (if used in lysis buffer) rapidly oxidize Met.
-
Fix: Use fresh, peroxide-free detergents or add a reducing agent (e.g., TCEP) if compatible with downstream assays.
-
-
Confirm Identity (The "Shift Test"):
-
Incubate a small aliquot with 3%
for 30 mins. -
Inject.[6] If the "Ghost Peak" grows to consume the main peak, it is confirmed as the oxidized species [For-Met(O)-Ala-Ser-OH].
-
Module 2: Mass Spectrometry Forensics
User Issue: "My MS spectrum shows mass shifts I can't explain."
Diagnosis: You are likely seeing a combination of Deformylation (biological or hydrolytic) and Oxidation (chemical).
The Mass Shift Cheat Sheet
| Species | Formula | Monoisotopic Mass (Da) | Mass Shift ( | Cause |
| Parent (fMAS) | 335.12 | Reference | Intact Molecule | |
| Deformylated (MAS) | 307.12 | -28 Da | PDF Activity or Acid Hydrolysis | |
| Oxidized (fMAS-O) | 351.12 | +16 Da | Air/Peroxide Exposure | |
| Oxidized + Deformylated | 323.12 | -12 Da | Combined degradation |
Critical Note on Ionization:
-
In-Source Oxidation: If you see +16 Da in the MS but a single peak in the UV trace, the oxidation is happening inside the MS source (electrospray voltage too high), not in your sample vial.
-
Adducts: Watch for Sodium (+22 Da) adducts which can be confused with deformylation if resolution is low.
Module 3: Functional Assay Failure (PDF Activity)
User Issue: "My Fluorescamine assay has high background fluorescence in the blank."
Diagnosis: Spontaneous Deformylation. The standard PDF assay relies on the fact that For-Met-Ala-Ser-OH has a blocked N-terminus (non-fluorescent with fluorescamine). When PDF removes the formyl group, the primary amine of Met-Ala-Ser is exposed, reacting with fluorescamine to emit light.
If your blank (No Enzyme) fluoresces, your substrate is already degraded.
Visualizing the Assay Logic & Failure Points
Figure 1: PDF Assay Logic. Red dashed lines indicate false-positive pathways (background noise).
Corrective Actions:
-
pH Check: Ensure substrate stock is not stored in acidic conditions (pH < 5 promotes deformylation).
-
Solvent Purity: Avoid methanol containing trace acids. Dissolve stock in dry DMSO.
-
Freeze-Thaw: Repeated freeze-thaw cycles can induce hydrolysis. Aliquot stocks immediately upon receipt.
Module 4: Storage & Handling Best Practices
To maintain the integrity of For-Met-Ala-Ser-OH, implement this "Self-Validating" storage protocol.
| Step | Action | Scientific Rationale |
| 1. Lyophilization | Store as powder at -20°C. | Hydrolysis rates are negligible in solid state. |
| 2. Inert Gas | Overlay vials with Argon/Nitrogen after opening. | Displaces oxygen, preventing the Met |
| 3. Desiccation | Store in a desiccator. | Moisture catalyzes deformylation. |
| 4. QC Check | Run a "Zero-Time" LC-MS before critical assays. | Validates that storage conditions haven't altered the |
References
-
PubChem. (2024).[7] For-Met-Ala-Ser-OH Compound Summary. National Library of Medicine. Link
-
Guo, X. C., et al. (1999).[8] A direct spectrophotometric assay for peptide deformylase. Analytical Biochemistry, 273(2), 298-304.[8] Link
-
Wei, Y., & Pei, D. (1997).[9] Continuous spectrophotometric assay of peptide deformylase. Analytical Biochemistry, 250(1), 29-34.[9] Link
-
Kim, Y. H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(21). Link
-
Biotage. (2023).[5] How to handle peptides that contain methionine. Biotage Technical Notes. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For-Met-Ala-Ser-OH | C12H21N3O6S | CID 7408277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A direct spectrophotometric assay for peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous spectrophotometric assay of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in For-Met-Ala-Ser-OH Induced Migration
Introduction: The Stability-Sensitivity Paradox
You are likely here because your chemotaxis assays using N-Formyl-Met-Ala-Ser-OH (fMAS) are yielding inconsistent results. Unlike the robust fMLP (For-Met-Leu-Phe), fMAS is often used to probe specific affinity thresholds or as a control analog. However, its reliance on the Methionine (Met) residue for receptor engagement makes it chemically fragile, while the Formyl Peptide Receptor (FPR) system itself is prone to rapid desensitization.
This guide moves beyond basic protocols to address the hidden variables —oxidation states, plastic adsorption, and receptor internalization kinetics—that drive experimental noise.
Part 1: Reagent Integrity (The Source of Truth)
The most common source of variability is not the cell, but the peptide itself. The Methionine thioether group is highly susceptible to oxidation to sulfoxide, which drastically reduces binding affinity to FPR1.
Critical Protocol: Reconstitution & Storage
Q: My peptide stock is two months old. Can I use it? A: Risk High. If stored in aqueous buffer at -20°C, discard it. Met-containing peptides must be stored under specific conditions to prevent oxidation and hydrolysis.
Optimized Reconstitution Workflow
Figure 1: Critical workflow for handling Met-containing chemotactic peptides to prevent oxidation-induced potency loss.
Reagent Troubleshooting Table
| Variable | Impact on Migration | Solution |
| Oxidation (Met → Met(O)) | Loss of Potency: Oxidized f-peptides lose >100-fold affinity for FPR. | Purge stock vials with inert gas (N₂/Ar). Avoid repeated freeze-thaws. |
| Plastic Adsorption | False Negatives: Hydrophobic f-group sticks to polystyrene. | Mandatory: Use 0.1% BSA or HSA in all dilution buffers (carrier protein). Use polypropylene tips/tubes. |
| Hydrolysis | Drift: Deformylation renders the peptide inactive. | Avoid acidic buffers for storage. Keep DMSO stocks anhydrous. |
Part 2: The Responder (Cellular Variables)
Neutrophils and monocytes are "primed" by isolation stress. If your negative control wells show high background migration (>10% of input), your cells are likely pre-activated, rendering them unresponsive to the specific fMAS gradient.
Q: Why is my dose-response curve bell-shaped?
A: This is a feature, not a bug, of FPR signaling.
-
Ascending Phase: Receptor occupancy triggers G-protein coupling and actin polymerization.
-
Peak: Optimal chemotaxis (typically 10⁻⁹ to 10⁻⁸ M for f-peptides).
-
Descending Phase: High concentrations cause receptor internalization and "stop" signals. The cells sense they have "arrived" at the source and arrest migration.
Action: You must titrate For-Met-Ala-Ser-OH from 10⁻¹¹ M to 10⁻⁶ M in semi-log steps. Do not assume 1 µM is the "best" dose; it often inhibits migration.
Part 3: Assay Execution (The Environment)
Whether using Boyden chambers (Transwell) or microfluidic devices, the stability of the gradient is paramount.
Troubleshooting Guide: Migration Failures
Q: I see cells on the bottom of the membrane, but they fall off during staining. A: For-Met-Ala-Ser-OH induced adhesion is transient.
-
Fixation: Fix cells immediately after migration (e.g., cold methanol or 4% PFA) before removing the insert.
-
Pore Size: Ensure you use 3.0 µm (neutrophils) or 5.0 µm (monocytes). 8.0 µm is too large; cells fall through by gravity, not chemotaxis.
Q: My "Random Migration" (No Chemokine) is too high. A: Check your buffer.
-
Endotoxin: LPS contamination in BSA/Buffer primes cells, causing chemokinesis (random movement). Use Endotoxin-free BSA.
-
Temperature: 37°C is mandatory. Fluctuations cause convection currents that disrupt the gradient.
Logic Tree: Diagnosing Assay Failure
Figure 2: Diagnostic logic tree for isolating sources of error in chemotaxis assays.
Part 4: Data Analysis & Reporting
To ensure reproducibility (E-E-A-T), report your data using the Chemotactic Index (CI) rather than raw cell counts.
-
CI = 1: No effect.
-
CI > 2: Significant migration.
-
CI < 1: Chemorepulsion (rare for f-peptides, usually indicates toxicity).
Summary of Key Specifications
| Parameter | Specification for For-Met-Ala-Ser-OH |
| Molecular Weight | ~335.4 Da |
| Solubility | Soluble in DMSO. Dilute in PBS/HBSS + 0.1% BSA. |
| Typical EC50 | 10–100 nM (Varies by cell donor). |
| Receptor Target | FPR1 (High affinity), FPR2 (Low affinity). |
| Storage | Lyophilized: -20°C. Solubilized: -80°C (Single use). |
References
-
PubChem. (n.d.).[1][2] For-Met-Ala-Ser-OH | C12H21N3O6S.[1] National Library of Medicine. Retrieved February 4, 2026, from [Link]
- Source for physicochemical properties and molecular weight.
-
Corning. (n.d.). Considerations when Optimizing your Chemotaxis or Invasion Assay. Corning Technical Documents. Retrieved February 4, 2026, from [Link]
- Authoritative guide on seeding densities, pore sizes, and starv
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Therapeutic Potential. Molecules. Retrieved February 4, 2026, from [Link]
-
Review of FPR signaling mechanisms, desensitization, and ligand diversity.[3]
-
-
Southgate, E. L., et al. (2008). Variable responses of formyl peptide receptor haplotypes. Journal of Leukocyte Biology. Retrieved February 4, 2026, from [Link]
- Discusses genetic variability in FPR responses among donors.
Sources
Validation & Comparative
Validation of Formyl-Peptide Analogs: Benchmarking For-Met-Ala-Ser-OH (fMAS) Specificity via FPR Knockout Systems
Executive Summary: The Challenge of Low-Affinity Analogs
In the development of immunomodulatory therapeutics, N-formyl peptides act as potent neutrophil chemoattractants by binding to Formyl Peptide Receptors (FPRs).[1] While the prototype ligand N-Formyl-Met-Leu-Phe-OH (fMLF) is the high-affinity "gold standard" for FPR1, structural analogs like N-Formyl-Met-Ala-Ser-OH (fMAS) present a unique validation challenge.
Replacing the hydrophobic Leucine and Phenylalanine residues of fMLF with smaller, polar Alanine and Serine residues (fMAS) drastically alters the Structure-Activity Relationship (SAR). This modification typically reduces receptor affinity by orders of magnitude, making it difficult to distinguish true receptor activation from non-specific artifacts in wild-type assays.
This guide details the definitive validation of fMAS using FPR1 and FPR2 Knockout (KO) models . We move beyond simple pharmacological inhibition—which often suffers from off-target effects—to establish a genetic proof-of-concept system.
Mechanistic Grounding: The FPR Signaling Cascade
To validate fMAS, one must first understand the signal it is expected to trigger. FPRs are G-protein coupled receptors (GPCRs) that couple primarily to the
Figure 1: FPR1/2 Signaling Pathway
The following diagram illustrates the downstream cascade triggered by formyl peptides. Note that specificity is determined at the receptor-ligand interface, but the downstream readout (Ca2+) is identical for both FPR1 and FPR2.
Caption: Canonical FPR signaling cascade. Ligand binding triggers G-protein dissociation, PLC activation, and subsequent calcium release, which serves as the primary assay readout.
Comparative Profile: fMAS vs. The Gold Standards
Before initiating KO experiments, it is crucial to benchmark fMAS against established ligands. The reduced hydrophobicity of fMAS suggests it will act as a low-affinity agonist , requiring higher concentrations to elicit responses comparable to fMLF.
| Feature | fMLF (Standard) | fMAS (Target Analog) | WKYMVm (Control) |
| Sequence | For-Met-Leu-Phe-OH | For-Met-Ala-Ser-OH | Trp-Lys-Tyr-Met-Val-D-Met |
| Primary Receptor | FPR1 (High Affinity) | FPR1 (Low Affinity) | FPR2 (High Affinity) |
| Key SAR Feature | Hydrophobic Pocket Fit (Leu/Phe) | Polar/Small Residues (Ala/Ser) | Amphipathic Helix |
| Est. EC50 (Ca2+) | ~0.1 - 10 nM | > 1 - 10 µM (Predicted) | ~0.1 nM (FPR2) |
| Validation Role | Positive Control | Test Subject | FPR2 Specificity Control |
Critical Insight: The Met-Leu-Phe motif perfectly fits the hydrophobic pocket of FPR1. By substituting Leu-Phe with Ala-Ser, fMAS loses critical Van der Waals interactions. Therefore, a lack of signal at low concentrations (nM range) is expected and does not disprove activity. Validation requires testing at µM concentrations in KO models to prove that the high-concentration signal is specific to FPR1 and not a toxicity artifact.
Experimental Protocol: The "KO-Triangle" Validation
This protocol uses a self-validating triangular design : Wild-Type (WT), FPR1-KO, and FPR2-KO cells. This distinguishes whether fMAS retains residual FPR1 activity, cross-reacts with FPR2, or triggers off-target effects.
Materials Required[1][3][4][5][6][7][8][9]
-
Cell Lines: HL-60 (differentiated) or RBL-2H3 transfected with human FPR1/FPR2.
-
Alternative: Primary neutrophils from Fpr1-/- and Fpr2-/- mice.
-
-
Reagents:
-
fMLF (Control Agonist)
-
fMAS (Test Agonist, purity >98%)
-
Fluo-8 or Fura-2 AM (Calcium Indicator)
-
Probenecid (Inhibits dye leakage)
-
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest cells and wash in HBSS (Ca2+/Mg2+ free).
-
Load cells with 4 µM Fluo-8 AM + 0.04% Pluronic F-127 for 30 mins at 37°C.
-
Wash 2x and resuspend in HBSS containing Ca2+/Mg2+ and 2.5 mM Probenecid.
-
-
Baseline Establishment:
-
Aliquot cells into 96-well black-wall plates.
-
Measure baseline fluorescence (Ex/Em: 490/525 nm) for 30 seconds.
-
-
Agonist Addition (The Challenge):
-
Group A (WT): Add fMAS (Titration: 100 nM to 100 µM).
-
Group B (FPR1-KO): Add fMAS (Same titration).
-
Group C (FPR2-KO): Add fMAS (Same titration).
-
Controls: Run fMLF (100 nM) and WKYMVm (10 nM) in all groups to verify cell health and receptor phenotype.
-
-
Data Acquisition:
-
Record fluorescence kinetics for 120 seconds post-injection.
-
Calculate
(Peak fluorescence minus baseline divided by baseline).
-
Decision Logic & Data Interpretation
The following decision tree illustrates how to interpret the calcium flux data to validate fMAS.
Figure 2: Validation Logic Flow
Use this logic to determine if fMAS is a true FPR agonist or a non-specific agent.
Caption: Decision matrix for interpreting calcium flux data. True validation requires signal loss in the specific KO line.
Expected Results Table
| Cell Line | fMLF (10 nM) | fMAS (10 µM) | Interpretation if Observed |
| Wild-Type | Strong Signal | Moderate Signal | Baseline activity established. |
| FPR1-KO | No Signal | No Signal | PASS: Activity is FPR1-dependent. |
| FPR1-KO | No Signal | Signal Persists | FAIL: Activity is off-target or FPR2-mediated. |
| FPR2-KO | Strong Signal | Moderate Signal | PASS: Confirms specificity (FPR2 not involved). |
References
-
Freer, R. J., et al. (1982). Structural requirements for the binding of formyl peptides to rabbit neutrophils.[3] This seminal paper establishes the SAR of formyl peptides, demonstrating the necessity of the hydrophobic side chains (Leu/Phe) for high-affinity binding, predicting the low affinity of fMAS.
-
Ye, R. D., et al. (2009).International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family.
-
Gao, J. L., et al. (1999).Impaired host defense, hematopoiesis, and bacterial clearance in mice lacking the formyl-peptide receptor. Describes the generation and validation of the Fpr1-/- mouse model, the gold standard for specificity testing.
-
He, H. Q., & Ye, R. D. (2017).The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. A comprehensive review of ligand diversity, including low-affinity variants and mitochondrial peptides.
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For-Met-Ala-Ser-OH: Safe Handling and Disposal Protocol
[1]
Core Directive: Operational Autonomy & Safety
This guide supersedes generic "lab trash" protocols. For-Met-Ala-Ser-OH (N-Formyl-L-methionyl-L-alanyl-L-serine) is not merely an organic chemical; it is a potent chemotactic peptide .[1] It binds to Formyl Peptide Receptors (FPRs) on neutrophils, triggering immune responses even at nanomolar concentrations.
The Critical Risk: While not acutely toxic like heavy metals, improper disposal can lead to bioactive dust generation . Inhalation can trigger respiratory sensitization or localized mucosal inflammation mimicking bacterial infection.[1]
Immediate Action Rule: Treat all pure powder as a Respiratory Irritant and all cell-culture waste as Biohazardous .[1]
Chemical Profile & Hazard Identification
Before disposal, verify the identity and state of the material to ensure the correct waste stream is selected.
| Property | Specification |
| Chemical Name | N-Formyl-L-methionyl-L-alanyl-L-serine |
| Common Name | For-Met-Ala-Ser-OH |
| CAS Number | 17351-32-5 |
| Molecular Formula | C₁₂H₂₁N₃O₆S |
| Molecular Weight | 335.38 g/mol |
| Bioactivity | FPR Agonist (Neutrophil Chemotaxis) |
| GHS Classification | Warning - Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335) |
| Storage | -20°C (Desiccated) |
Pre-Disposal Handling & PPE
Goal: Prevent contact dermatitis and respiratory sensitization during waste transfer.[1]
-
Respiratory Protection: When handling lyophilized powder, use a NIOSH-approved N95 respirator or handle inside a certified chemical fume hood.[1]
-
Skin Protection: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended if dissolving in DMSO, as DMSO permeates nitrile and carries the peptide through the skin.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
Disposal Workflows
Select the appropriate workflow based on the physical state and experimental context of the waste.
Scenario A: Pure Solid Waste (Expired/Unused Powder)
Context: You have an expired vial of lyophilized powder or residual solids.
-
Do NOT dispose of in regular trash.[1]
-
Labeling: Label the container clearly as "Hazardous Waste: For-Met-Ala-Ser-OH (Irritant)."[1]
-
Secondary Containment: Place the original vial inside a clear, sealable biohazard or chemical waste bag to prevent breakage.
-
Disposal Path: Submit for High-Temperature Incineration via your facility’s EHS (Environmental Health & Safety) chemical waste program.[1]
Scenario B: Liquid Chemical Waste (Stock Solutions)
Context: High-concentration stock solutions (e.g., 10 mM in DMSO or Ethanol).[1]
-
Segregation: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) as the methionine thioether group is reactive.
-
Collection: Pour into a dedicated "Organic Solvent Waste" carboy.
-
If DMSO based: Ensure the carboy is compatible with DMSO (HDPE is preferred).[1]
-
-
Disposal Path: Chemical Waste Incineration.[1]
Scenario C: Experimental/Biological Waste
Context: Low-concentration peptide mixed with cell cultures (neutrophils, macrophages) or media.[1]
-
Deactivation: Although the peptide is chemical, the matrix is biological.
-
Add 10% Sodium Hypochlorite (Bleach) to the liquid waste to a final concentration of 10% (v/v).[1]
-
Allow to sit for 30 minutes . This neutralizes biological pathogens and degrades the peptide structure via oxidation of the methionine residue.
-
-
Disposal Path: Pour down the drain with copious water only if permitted by local water authority regulations for bleached waste.[1] Otherwise, dispose of as Liquid Biohazardous Waste .
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for disposing of For-Met-Ala-Ser-OH to ensure compliance and safety.
Figure 1: Decision tree for segregating For-Met-Ala-Ser-OH waste streams based on physical state and biological contamination.[1]
Emergency Spill Response
Scenario: You drop a vial of powder, and it shatters on the bench.
-
Evacuate & Alert: Alert nearby colleagues. If a large amount of powder is airborne, leave the immediate area for 10 minutes to allow dust to settle.
-
PPE Up: Wear N95 mask, goggles, and double nitrile gloves.
-
Containment: Cover the spill with a paper towel dampened with 70% Ethanol .[1] Do not use dry sweeping, as this aerosolizes the bioactive peptide.
-
Cleanup:
Regulatory & Compliance Notes
-
EPA (USA): While not a P-listed or U-listed waste, this substance falls under the "characteristic of reactivity" (biological) and general duty clause for hazardous substances.[1]
-
OSHA: Adhere to the Hazard Communication Standard (29 CFR 1910.1200).[1] Ensure SDS is accessible.
-
Local EHS: Always consult your institution's specific chemical hygiene plan, as local incineration contracts may vary.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7408277, For-Met-Ala-Ser-OH. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL).[1] Retrieved from [Link][1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
